Product packaging for Cinobufotalin(Cat. No.:)

Cinobufotalin

Cat. No.: B1196128
M. Wt: 458.5 g/mol
InChI Key: KBKUJJFDSHBPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Context within Natural Product Research

Cinobufotalin (B1669058) is a natural product derived from the dried skin secretions of giant toads, such as Bufo bufo gargarizans or Bufo melanostictus Schneider. cymitquimica.combjherbest.com This secretion is a well-known component of Traditional Chinese Medicine (TCM) called 'Chan Su' or 'Venenum Bufonis'. bjherbest.comscirp.org

The study of this compound is situated within the broader field of natural product research, which investigates compounds from natural sources like plants and animals for their medicinal potential. iiarjournals.org Traditional remedies, such as Chan Su, represent a vast repository of biologically active compounds that have been used for centuries. scirp.orgscirp.org Modern science seeks to isolate, identify, and evaluate the specific molecules responsible for the observed therapeutic effects, and this compound is a prime example of a compound that has made this transition from a traditional preparation to a specific chemical entity under intense pharmacological scrutiny. iiarjournals.orgnih.gov

Historical Perspective on its Study (Pre-Modern Pharmacology)

Before the advent of modern pharmacological techniques, the crude toad venom extract, Chan Su, was used extensively in Traditional Chinese Medicine. nih.gov Historical applications were based on observational effects, and the material was traditionally employed for a range of purposes.

Its use as a cardiotonic (to support heart function), a diuretic (to increase urine flow), and a hemostatic agent (to stop bleeding) is well-documented in historical contexts. nih.govfrontiersin.orgmedchemexpress.com Furthermore, it was applied for its functions of detoxification, reducing swelling, and alleviating pain. acquaintpublications.comnih.gov These uses were part of a holistic medical system where complex natural mixtures were used to treat various ailments. frontiersin.org

Evolution of Research Focus: From Traditional Uses to Modern Pharmacology

The focus of research on this compound has undergone a significant evolution. While its traditional use was primarily as a cardiotonic and diuretic, contemporary scientific investigation has shifted dramatically towards its anti-tumor properties. iiarjournals.orgnih.govfrontiersin.org This shift began with observations that traditional remedies containing bufadienolides had effects on certain tumors. scirp.org

Modern research employs sophisticated methodologies to understand the compound's mechanisms of action at a molecular level. Numerous studies have demonstrated that this compound exhibits cytotoxic activity against a wide array of cancer cells, including those of the lung, liver, ovary, breast, and stomach. iiarjournals.orgfrontiersin.org The research now delves into specific cellular processes, revealing that this compound can induce apoptosis (programmed cell death), inhibit the proliferation and metastasis of cancer cells, and potentially enhance the efficacy of conventional chemotherapy drugs. nih.govfrontiersin.orgacquaintpublications.comdovepress.com

The rise of bioinformatics and network pharmacology has provided new avenues for studying the complex interactions of this compound. nih.gov This approach allows researchers to analyze how the compound interacts with multiple molecular targets and pathways within the body, reflecting a modern, systems-level understanding of a traditional medicine's active component. frontiersin.orgnih.govnih.gov This evolution from traditional observation to targeted molecular investigation highlights the journey of this compound as a subject of serious academic and clinical interest. nih.gov

Research Findings and Data

Modern research has generated specific data on the effects of this compound on various cancer cell lines and its molecular targets.

Table 1: Comparison of Traditional and Modern Pharmacological Focus on this compound

AspectTraditional Focus (Pre-Modern Pharmacology)Modern Pharmacological Focus
Primary Use Cardiotonic, Diuretic, Hemostatic Agent. nih.govfrontiersin.orgmedchemexpress.comAnti-tumor Agent. nih.govfrontiersin.orgmedchemexpress.com
Source Material Crude toad venom secretion ('Chan Su'). bjherbest.comscirp.orgIsolated and purified this compound. nih.gov
Basis of Use Observational and empirical evidence from TCM. nih.govScientific studies, in vitro and in vivo experiments. caymanchem.commedchemexpress.com
Known Actions Detoxification, pain relief, reduction of swelling. acquaintpublications.comnih.govInduction of apoptosis, inhibition of cell proliferation and metastasis, regulation of immune function. nih.govacquaintpublications.comdovepress.com
Methodology Traditional preparation methods.Network pharmacology, molecular docking, clinical trials. frontiersin.orgnih.gov

Table 2: Selected In Vitro Research Findings on this compound's Anti-Cancer Effects

Cancer TypeCell Line(s)Observed EffectsResearch Highlights
Ovarian Cancer SK-OV-3, CRL-1978, CRL-11731Inhibition of cell proliferation, migration, and invasion. iiarjournals.orgEffects were dose-dependent, with significant activity observed at concentrations of 0.5 μM and higher. iiarjournals.org
Lung Cancer A549, H460, HTB-58Cytotoxic effects, induction of cell death. caymanchem.commedchemexpress.comThis compound induced cell death in a concentration-dependent manner. medchemexpress.com In vivo models showed reduced tumor volume. caymanchem.com
Colon Adenocarcinoma COAD cellsInhibition of cell growth and proliferation. frontiersin.orgnih.govThe inhibitory effect was found to be dose-dependent. frontiersin.orgnih.gov
Hepatocellular Carcinoma HepG2, SMMC-7721, SNU-368Down-regulation of β-catenin, upregulation of E-cadherin, inhibition of epithelial-mesenchymal transition (EMT). glpbio.comTreatment led to a decrease in mesenchymal markers like N-cadherin and ZEB1. glpbio.com
Prostate Cancer PC3Reduction in expression of EMT markers (E-cadherin, vimentin (B1176767), ZEB1, Slug), inhibition of migration and invasion. caymanchem.com---
Breast Cancer MCF-7Reduction in SRC-3 protein levels. caymanchem.comEffective at nanomolar concentrations (10-100 nM). caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O7 B1196128 Cinobufotalin

Properties

IUPAC Name

[14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKUJJFDSHBPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871826
Record name 16-(Acetyloxy)-3,5-dihydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Synthetic Methodologies of Cinobufotalin

Extraction and Purification Techniques from Biological Sources

The isolation of cinobufotalin (B1669058) from its biological matrices, predominantly toad venom (known as ChanSu in Traditional Chinese Medicine), involves a series of sophisticated extraction and purification steps designed to separate the compound from a complex mixture of natural products frontiersin.orgresearchgate.net.

A common initial step involves the preparation of crude extracts from the dried secretions of toads. For instance, ChanSu extract can be prepared using solvent refluxing researchgate.net. Subsequent purification often employs chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully utilized for the separation and purification of this compound from ChanSu. This method typically employs a two-phase solvent system, such as hexane/ethyl acetate (B1210297)/methanol/water at varying ratios (e.g., 4:6:2:4 V/V, 4:6:2.5:4 V/V, and 4:6:3.2:4 V/V) frontiersin.org.

Other widely used chromatographic approaches for isolating bufadienolides, including this compound, involve silica (B1680970) gel column chromatography and reversed-phase C18 preparative high-performance liquid chromatography (HPLC) alliedacademies.orgresearchgate.netpreprints.org. For example, a method for separating bufadienolides from ChanSu involved silica gel column chromatography with isocratic elution using cyclohexane-acetone (5:1) to separate certain compounds, followed by reversed-phase C18 preparative HPLC with an isocratic elution of methanol-water (72:28) researchgate.net. These methods enable the isolation of this compound with high purity, often exceeding 95% as analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netpreprints.org.

An example of isolated bufadienolides and their purities:

Compound NamePurity (%) (by 1H NMR/HPLC)Source
This compound>95% preprints.org, 98% researchgate.netToad Oocytes (Rhinella alata) preprints.org, ChanSu researchgate.net
Desacetylthis compound (B1585265)Not specified, isolated alongside this compound alliedacademies.orgVenenum alliedacademies.org
Bufalin99% researchgate.netChanSu researchgate.net
Cinobufagin (B1669057)98% researchgate.netChanSu researchgate.net

Approaches to Chemical Synthesis and Semisynthesis

The synthesis of complex natural products like this compound presents significant challenges due to their intricate stereochemistry and multiple functional groups. Chemical synthesis can be broadly categorized into total synthesis and semisynthesis lumenlearning.com.

Total Synthesis: This approach involves constructing the target molecule entirely from simple, commercially available precursors lumenlearning.com. For complex organic molecules, total synthesis can be a multi-step process, often employing either linear or convergent strategies lumenlearning.com. While a specific total synthesis of this compound is not widely detailed in the provided search results, the general principles apply to bufadienolides. The complexity of bufadienolides, characterized by their steroid skeleton and the pyrone ring, necessitates sophisticated synthetic strategies to control stereochemistry and regioselectivity mdpi.comchemrxiv.org.

Semisynthesis: This method utilizes chemical compounds isolated from natural sources as starting materials to produce novel compounds or modify existing ones lumenlearning.comwikipedia.org. Semisynthesis is often preferred for natural products with high molecular weights or complex structures, as it can be more cost-effective and efficient than total synthesis, requiring fewer chemical steps wikipedia.org. For bufadienolides, this approach leverages the complex structures already biosynthesized by organisms. For instance, chemically synthesized cinobufagin and this compound have shown promising activities, suggesting that synthetic or semisynthetic routes are employed to obtain these compounds, potentially for structural modification and drug development researchgate.net.

An example of a synthetic approach for a related bufadienolide, cinobufagin (which shares characteristic structural features like the β14,15-epoxide and β16-acetoxy group with this compound), involves a concise strategy featuring a photochemical regioselective singlet oxygen [4+2] cycloaddition chemrxiv.org. This is followed by a cobalt(II) tetraphenylporphyrin (B126558) (CoTPP)-promoted in situ endoperoxide rearrangement to yield a β,β-bis-epoxide intermediate chemrxiv.org. Subsequent regioselective activation of the C16 epoxide moiety using scandium(III) trifluoromethanesulfonate (B1224126) facilitates the establishment of the desired C17 stereochemistry, providing a functional handle for completing the synthesis chemrxiv.org. Such methodologies highlight the advanced chemical reactions and catalysts required for constructing the specific stereochemical features of bufadienolides.

Structural Elucidation Methodologies (Conceptual)

The determination of this compound's precise molecular structure is critical for understanding its properties and activities. This process relies on a combination of modern spectroscopic techniques and physicochemical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are indispensable tools for structural elucidation alliedacademies.orgpreprints.org.

1H-NMR: Provides information about the types of hydrogen atoms in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts, multiplicity, and integration of signals allow for the identification of different proton environments, including those on the steroid core and the pyrone ring, and the determination of their relative positions.

13C-NMR: Offers insights into the carbon skeleton of the molecule, providing information on the number of distinct carbon atoms and their hybridization states. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons.

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern researchgate.netpreprints.orgresearchgate.net.

High-Resolution Mass Spectrometry (HRMS): Can determine the exact molecular mass, which is crucial for confirming the molecular formula (e.g., C26H34O7 for this compound) uni.luresearchgate.net.

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable clues about the substructures present in the molecule and their connectivity, aiding in the confirmation of the proposed structure. For example, UPLC-MS/MS has been used to quantify this compound in biological samples, demonstrating its utility in both structural confirmation and quantitative analysis researchgate.net.

By integrating data from these spectroscopic methods, researchers can construct a comprehensive picture of this compound's three-dimensional structure, including its stereochemistry and the positions of its various functional groups.

Preclinical Pharmacological Activities and Mechanisms of Cinobufotalin

Anticancer Mechanisms of Cinobufotalin (B1669058)

This compound exerts its anticancer effects by modulating several core cellular processes, including the induction of programmed cell death, regulation of the cell cycle, inhibition of proliferation, suppression of metastasis, and induction of cellular senescence. nih.govfrontiersin.orgfrontiersin.org

Modulation of Fundamental Cellular Processes by this compound

Induction of Apoptosis Pathways (Intrinsic and Extrinsic)

This compound has been shown to induce apoptosis, a form of programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. iiarjournals.orgassaygenie.commdpi.com This dual-pathway activation underscores its robust pro-apoptotic capabilities in cancer cells.

The intrinsic pathway is initiated by intracellular stresses, leading to mitochondrial dysfunction. mdpi.comthermofisher.com In response to this compound, a decline in the mitochondrial membrane potential (MMP) is observed. iiarjournals.org This event triggers the release of cytochrome c from the mitochondria into the cytoplasm. iiarjournals.org The released cytochrome c then contributes to the activation of caspase-3, a key executioner caspase, ultimately leading to DNA fragmentation and cell death. iiarjournals.org Studies have shown that this compound can increase the expression of pro-apoptotic proteins such as Bax. iiarjournals.org In some cancer cell lines, this process is dependent on the mitochondrial protein cyclophilin D (Cyp-D), where its inhibition can prevent this compound-induced cell death. nih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. assaygenie.commdpi.com this compound has been found to upregulate the expression of the Fas receptor, a transmembrane protein that initiates an intracellular signaling cascade upon activation. iiarjournals.org This leads to the formation of the death-inducing signaling complex (DISC), which in turn activates procaspase-8. iiarjournals.org Activated caspase-8 then activates caspase-3, converging with the intrinsic pathway to execute apoptosis. iiarjournals.org Research has demonstrated that this compound can increase the expression of caspase-2, -3, -8, and -9 in human lymphoma cells. iiarjournals.org

Furthermore, network pharmacology studies have suggested that this compound may regulate apoptosis by affecting the phosphorylation of proteins and inhibiting signaling pathways like MAPK and PI3K-AKT. nih.govresearchgate.net Transcriptome sequencing has confirmed that this compound treatment leads to a decrease in the expression of anti-apoptotic genes and an up-regulation of pro-apoptotic genes. nih.gov

Table 1: Effects of this compound on Apoptosis Pathways

Cancer Cell LinePathwayKey Molecular EventsReference
Human Lymphoma (U937)Intrinsic & ExtrinsicIncreased expression of Bax, cytochrome c, caspases-2, -3, -8, -9, and Fas receptor. iiarjournals.org
Ovarian Cancer (SK-OV-3)IntrinsicDecline in mitochondrial membrane potential. iiarjournals.org
Lung Cancer (A549)Intrinsic (non-apoptotic)Cyp-D-dependent mitochondrial permeability transition pore (mPTP) opening. nih.gov
Colon AdenocarcinomaIntrinsic & ExtrinsicDown-regulation of anti-apoptotic genes and up-regulation of pro-apoptotic genes. nih.gov
Intrahepatic CholangiocarcinomaIntrinsicActivation of the ATM/CHK2/p53 signaling pathway, leading to upregulation of FAS, DR4, and DR5. nih.gov
Regulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. nih.gov It is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. dovepress.com this compound has been shown to interfere with the progression of the cell cycle in various cancer cells, often leading to cell cycle arrest at specific phases. nih.govdovepress.comtandfonline.com

In ovarian cancer cells (SK-OV-3), treatment with this compound at a concentration of 0.5 μM resulted in a higher percentage of cells in the S phase, suggesting an S phase arrest. scirp.org In contrast, studies on liver cancer cells have demonstrated that this compound can induce G2/M arrest. tandfonline.comjst.go.jp This arrest is associated with the inhibition of key cell cycle-related proteins. tandfonline.com

Research has shown that this compound injection can significantly inhibit the expression of cell cycle-related target proteins in liver cancer. dovepress.com The expression of key molecules such as CDK1, CDK4, CCNB1 (Cyclin B1), CHEK1, and CCNE1 (Cyclin E1) were all found to be consistently decreased after treatment with this compound or its core ingredient, cinobufagin (B1669057). dovepress.comtandfonline.com The downregulation of the Cyclin B1/Cdc2 kinase complex, which is crucial for the G2/M transition, has been observed in esophageal squamous cell carcinoma cells treated with cinobufagin. jst.go.jp Additionally, the upregulation of p21, an inhibitor of cyclin-CDK complexes, has been noted. jst.go.jpresearchgate.net

Network pharmacology analyses have further supported the role of this compound in regulating the cell cycle by identifying its potential to affect protein phosphorylation and related signaling pathways. nih.govfrontiersin.org

Table 2: Effects of this compound on Cell Cycle Progression

Cancer Cell LineEffectMolecular MechanismReference
Ovarian Cancer (SK-OV-3)S phase arrestIncreased percentage of cells in S phase. scirp.org
Liver CancerG2/M arrestDownregulation of CDK1, CDK4, CCNB1, CHEK1, CCNE1. dovepress.comtandfonline.com
Esophageal Squamous Cell CarcinomaG2/M arrestDownregulation of Cyclin B1/Cdc2; upregulation of p21. jst.go.jp
Colon AdenocarcinomaCell cycle inhibitionRegulation of cell cycle-related genes. nih.gov
Inhibition of Cell Proliferation and Colony Formation

A fundamental characteristic of cancer cells is their ability to proliferate uncontrollably. This compound has demonstrated potent inhibitory effects on the proliferation and colony formation of a wide range of cancer cell lines. nih.govfrontiersin.org

In hepatocellular carcinoma (HCC) cells, this compound has been shown to suppress proliferation by inducing pyroptosis, an inflammatory form of programmed cell death, through the NOX4/NLRP3/GSDMD signaling pathway. nih.govnih.gov Studies on colon cancer cells (LoVo, HCT116, and HCT8) have revealed that this compound significantly inhibits cell growth and proliferation in a dose-dependent manner. nih.govfrontiersin.orgresearchgate.net Similarly, in intrahepatic cholangiocarcinoma (ICC) cells (RBE and HCCC-9810), this compound has been observed to inhibit cell viability and colony formation. researchgate.net

The anti-proliferative effects of this compound are also evident in ovarian cancer. In SK-OV-3, CRL-1978, and CRL-11731 ovarian cancer cell lines, this compound at concentrations of 0.5 μM and higher significantly inhibited cell proliferation. iiarjournals.org This inhibition is associated with the downregulation of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair. iiarjournals.orgscirp.org

Furthermore, in vivo studies using xenograft models have confirmed the anti-proliferative activity of this compound. For instance, in nude mice with xenografted HCC cells, this compound treatment significantly inhibited tumor growth. nih.govnih.gov Similarly, it has been shown to inhibit the growth of A549 lung cancer cells in vivo. nih.gov The mechanism often involves the regulation of key signaling pathways, such as the PI3K/AKT/MYC/p53 axis. nih.gov

Table 3: Inhibitory Effects of this compound on Cell Proliferation and Colony Formation

Cancer TypeCell LinesKey FindingsReference
Hepatocellular CarcinomaHuh7, LM3Induces pyroptosis via NOX4/NLRP3/GSDMD pathway. nih.govnih.gov
Colon CancerLoVo, HCT116, HCT8Dose-dependent inhibition of growth and proliferation. nih.govfrontiersin.orgresearchgate.net
Ovarian CancerSK-OV-3, CRL-1978, CRL-11731Inhibition of proliferation at ≥0.5 μM; downregulation of PCNA. iiarjournals.orgscirp.org
Lung CancerA549, H460, HTB-58Cytotoxic effects and inhibition of tumor growth in vivo. medchemexpress.comnih.gov
Intrahepatic CholangiocarcinomaRBE, HCCC-9810Inhibition of cell viability and colony formation. researchgate.net
Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. This compound has been shown to effectively suppress the migration and invasion of various cancer cells. nih.govnih.gov

In hepatocellular carcinoma (HCC) cells, this compound inhibits migration and invasion by downregulating β-catenin, a key player in the epithelial-mesenchymal transition (EMT). nih.govresearchgate.net EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells. mdpi.com this compound upregulates epithelial markers like E-cadherin and downregulates mesenchymal markers such as N-cadherin, vimentin (B1176767), snail, slug, and ZEB1. nih.govresearchgate.net The inhibition of the AKT signaling pathway is also implicated in this process. lcgdbzz.org

Studies on ovarian cancer cell lines (SK-OV-3, CRL-1978, and CRL-11731) have demonstrated that this compound significantly inhibits cell migration and invasion at concentrations of 0.5 μM and above. iiarjournals.orgscirp.org Similarly, in HCC cells, this compound treatment has been shown to significantly reduce both migration and invasion in vitro. nih.govnih.gov

The anti-metastatic effects of this compound have also been observed in vivo. In a nude mouse model of HCC lung metastasis, this compound significantly suppressed the formation and metastasis of lung tumors, which was associated with the inhibition of EMT. nih.govresearchgate.net In colon cancer cells, this compound has been found to inhibit migration and invasion, and this effect can be blocked by the enforced expression of USP36, suggesting a role for the USP36/c-Myc axis. aging-us.com

Table 4: Suppressive Effects of this compound on Cell Migration and Invasion

Cancer TypeCell LinesMolecular MechanismsReference
Hepatocellular CarcinomaHepG2, SMMC-7721, SNU-368Downregulation of β-catenin; Inhibition of EMT; Inhibition of AKT pathway. nih.govresearchgate.netlcgdbzz.org
Ovarian CancerSK-OV-3, CRL-1978, CRL-11731Significant inhibition of migration and invasion at ≥0.5 μM. iiarjournals.orgscirp.org
Colon CancerHCT116Regulation of the USP36/c-Myc axis. aging-us.com
Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stresses, including oncogenic signaling and DNA damage. nih.govbmbreports.org It acts as a potent tumor-suppressive mechanism by preventing the proliferation of damaged or potentially cancerous cells. bmbreports.org

Network pharmacology and transcriptome sequencing analyses have indicated that this compound can induce cellular senescence in cancer cells. nih.gov In a study on colon adenocarcinoma, analysis of gene expression changes following this compound treatment revealed alterations in genes related to cellular senescence, suggesting that the induction of senescence is one of the mechanisms by which this compound exerts its anticancer effects. nih.govresearchgate.net

The induction of senescence by anticancer therapies, known as therapy-induced senescence (TIS), is an emerging strategy in cancer treatment. nih.gov Senescent cells exhibit distinct morphological and biochemical features, including a flattened cell shape and increased senescence-associated β-galactosidase (SA-β-gal) activity. frontiersin.org The p53/p21 and p16/RB pathways are key regulators of cellular senescence. bmbreports.org While direct experimental studies detailing the specific molecular pathways of this compound-induced senescence are still developing, the initial findings from network pharmacology provide a strong basis for further investigation into this area. nih.gov

Activation of Programmed Cell Death (e.g., Pyroptosis)

Recent research has highlighted this compound's role in inducing a specific form of programmed cell death known as pyroptosis. nih.govfrontiersin.org Pyroptosis is an inflammatory form of cell death that is increasingly recognized for its role in tumorigenesis. nih.govfrontiersin.orgresearchgate.net

Studies have demonstrated that this compound can trigger pyroptosis in hepatocellular carcinoma (HCC) cells. nih.govfrontiersin.orgnih.gov This process is mediated through the NOX4/NLRP3/GSDMD-dependent pathway. nih.gov Specifically, this compound treatment leads to an increase in reactive oxygen species (ROS) production by upregulating NOX4 protein expression. nih.gov This elevation in ROS subsequently activates the NLRP3 inflammasome, a key component in the pyroptosis pathway. nih.gov The activation of the NLRP3 inflammasome complex, which includes ASC and cleaved caspase-1, ultimately leads to the cleavage of gasdermin D (GSDMD). nih.govfrontiersin.org The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell swelling and lysis, characteristic of pyroptosis. nih.gov The inhibition of caspase-1 has been shown to abrogate the pyroptotic effects of this compound, confirming the pathway's dependence on this enzyme. nih.govfrontiersin.org This induction of pyroptosis by this compound has been shown to significantly inhibit the proliferation, migration, and invasion of HCC cells both in vitro and in vivo. nih.govcolab.ws

The NLRP3 inflammasome's activation can have dual effects on cancer. While it can mediate pyroptosis to inhibit tumor growth, it can also lead to the production of inflammatory cytokines like IL-1β and IL-18, which might, in some contexts, promote tumor growth by affecting the tumor microenvironment. nih.gov However, in the case of this compound's action on HCC, the primary outcome appears to be tumor-suppressive through the induction of pyroptosis. nih.gov

Molecular Targets and Receptor Interactions of this compound

This compound exerts its pharmacological effects by interacting with a variety of molecular targets and receptors, leading to the modulation of several key cellular signaling pathways.

Interaction with Na+/K+-ATPase

A primary and well-established molecular target of this compound is the Na+/K+-ATPase pump. iiarjournals.orgfrontiersin.orgplos.org This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. researchgate.netnih.gov this compound, like other cardiotonic steroids, inhibits the activity of Na+/K+-ATPase. frontiersin.orgplos.orgresearchgate.net This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. iiarjournals.org The resulting mitochondrial calcium overload can cause respiratory inhibition and mitochondrial dysfunction. iiarjournals.org

The interaction of this compound with Na+/K+-ATPase can also trigger downstream signaling cascades. The binding of cardiotonic steroids to the Na+/K+-ATPase can activate Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR) and initiate the Ras/Raf/MEK/ERK1/2 signaling pathway. mdpi.com This signaling can influence various cellular processes, including cell growth and reactive oxygen species production. mdpi.com Studies have shown that this compound's effects on the excitability of central neurons are likely mediated by its inhibition of Na+/K+-ATPase, similar to the action of ouabain. plos.org

Modulation of Protein Kinases (e.g., SRC, PIK3R1, MAPK1, PIK3CA)

This compound has been shown to modulate the activity of several protein kinases that are critical in cancer development and progression. Network pharmacology studies have identified SRC, PIK3R1, MAPK1, and PIK3CA as key protein targets of this compound. nih.govresearchgate.netresearchgate.net

SRC: SRC is a non-receptor tyrosine kinase that plays a vital role in cell proliferation, survival, and metastasis. nih.govspandidos-publications.com Studies have shown that this compound can reduce the expression of SRC in breast cancer cells, suggesting that it may exert its anti-tumor effects by targeting this kinase. nih.govspandidos-publications.com

PI3K Pathway (PIK3R1, PIK3CA): The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers and is crucial for cell growth, proliferation, and survival. frontiersin.orgnih.gov PIK3R1 and PIK3CA are key components of the PI3K complex. nih.govnih.gov Molecular docking studies have indicated that this compound can bind to the active pockets of PIK3R1 and PIK3CA. nih.govresearchgate.netresearchgate.net By interacting with these proteins, this compound is thought to inhibit their activity, thereby suppressing the PI3K/AKT pathway. nih.gov

MAPK Pathway (MAPK1): The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. nih.gov MAPK1, also known as ERK2, is a central component of this pathway. nih.gov Research suggests that this compound can inhibit the MAPK signaling pathway, likely by interacting with and inhibiting the activity of key kinases like MAPK1. nih.gov

The modulation of these protein kinases by this compound appears to be a result of direct interaction and inhibition of their enzymatic activity rather than a change in their expression levels. frontiersin.orgnih.gov This inhibition of key signaling pathways contributes to this compound's anti-proliferative and pro-apoptotic effects.

Influence on Growth Factor Receptors (e.g., EGFR, VEGFA, VEGFR2)

This compound has been found to influence the expression and activity of growth factor receptors, which are pivotal in tumor growth, angiogenesis, and metastasis.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor that, upon activation by its ligands, triggers downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival. nih.gov Studies have indicated that this compound can down-regulate the expression of EGFR, thereby inhibiting tumor growth and metastasis. nih.govdovepress.comnih.govresearchgate.net

Vascular Endothelial Growth Factor (VEGF) and its Receptor (VEGFR): VEGF and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov this compound has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which in turn can suppress tumor angiogenesis and metastasis. nih.govdovepress.comnih.gov

By targeting these growth factor receptors and their ligands, this compound can disrupt the signaling networks that drive tumor progression.

Regulation of Transcription Factors (e.g., SREBP1, c-Myc, FOS, STAT3, FOXO1, JUN)

This compound exerts regulatory effects on several transcription factors that are instrumental in controlling gene expression related to cell proliferation, survival, and metabolism.

c-Myc: The proto-oncogene c-Myc is a critical transcription factor that is often upregulated in cancers and drives cell proliferation and metabolic reprogramming. nih.govaging-us.com Research has shown that this compound can promote the ubiquitination and subsequent degradation of c-Myc. nih.govaging-us.com This is achieved through the inhibition of the deubiquitinating enzyme USP36, which normally stabilizes c-Myc. nih.govaging-us.com By reducing c-Myc levels, this compound can suppress the malignant phenotypes of cancer cells. nih.govaging-us.comnih.gov

c-Jun: c-Jun is a component of the AP-1 transcription factor complex and is involved in regulating cellular processes like proliferation and apoptosis. nih.gov Studies have shown that this compound can suppress the levels of c-Jun, potentially through the PI3K/AKT signaling pathway. nih.gov Furthermore, it has been demonstrated that c-Jun can transcriptionally downregulate the tumor suppressor ENKUR, and this compound can enhance the anti-tumor activities of ENKUR by modulating the PI3K/AKT/c-Jun axis. nih.gov

STAT3: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that plays a crucial role in tumor cell survival and proliferation. researchgate.net Network pharmacology studies have identified STAT3 as a potential target of this compound in osteosarcoma, suggesting that its regulation may contribute to the anti-tumor effects of the compound. researchgate.net

FOXO1: Forkhead box protein O1 (FOXO1) is a transcription factor with diverse roles in cellular processes, including metabolism and cell fate. nih.gov In some contexts, it has been implicated in tumor progression. nih.gov

The ability of this compound to modulate these key transcription factors highlights its multi-targeted approach to inhibiting cancer cell growth and survival.

Interaction with Deubiquitinating Enzymes (e.g., USP36, USP7)

This compound has been identified as an inhibitor of specific deubiquitinating enzymes (DUBs), which are responsible for removing ubiquitin from proteins and saving them from degradation.

USP36: Ubiquitin-specific protease 36 (USP36) has been identified as an oncogene in several cancers, where it promotes the stabilization of proteins like c-Myc. nih.govaging-us.comaging-us.comnih.gov Molecular docking and biochemical assays have shown that this compound can directly interact with and inhibit the enzymatic activity of USP36. nih.govaging-us.com This inhibition leads to increased ubiquitination and degradation of USP36's substrates, such as c-Myc, thereby suppressing tumor growth. nih.govaging-us.comaging-us.comnih.gov

USP7: Ubiquitin-specific protease 7 (USP7) is another DUB that has been implicated in cancer progression through the stabilization of various oncoproteins and regulators of the immune response. mdpi.com While direct inhibition of USP7 by this compound is still under investigation, the modulation of ubiquitination pathways is a key aspect of its mechanism of action.

By targeting deubiquitinating enzymes, this compound can alter the stability of key proteins involved in cancer, providing another layer to its anti-tumor activity.

Other Interacting Proteins

Network pharmacology and experimental studies have identified several other proteins that are putatively targeted or functionally modulated by this compound. These interactions are crucial for understanding the compound's broader biological effects.

HSP90AA1, CTNNB1, GRB2, RHOA, and PTPN11: A network pharmacology study identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Catenin Beta 1 (CTNNB1), Growth Factor Receptor Bound Protein 2 (GRB2), Ras Homolog Family Member A (RHOA, referred to as RHO1 in the study), and Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11) as key potential targets of this compound in the context of colon adenocarcinoma. nih.govnih.govresearchgate.net These proteins are central nodes in networks regulating extracellular signal stimulation and transduction. nih.govnih.govresearchgate.netresearchgate.net

BAX and Bcl-2: this compound has been shown to regulate the expression of apoptosis-related proteins B-cell lymphoma 2 (Bcl-2) and Bcl-2-associated X protein (BAX). dovepress.com Specifically, in human lymphoma U937 cells, this compound treatment led to an increased expression of BAX. iiarjournals.org This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

FAS: The Fas receptor (FAS), a transmembrane protein, is a key component of the extrinsic apoptosis pathway. This compound has been observed to upregulate the expression of FAS in human lymphoma cells, initiating a signaling cascade that leads to apoptosis. iiarjournals.orgiiarjournals.org In another study, the combination of this compound and cisplatin (B142131) was found to significantly increase Fas expression in osteosarcoma cells. waocp.org

CYCLIN D (CCND1): Network pharmacology analyses have identified Cyclin D1 (CCND1) as a potential hub target of this compound in lung cancer. nih.gov This suggests a role for this compound in modulating the cell cycle.

MYH9: Myosin-9 (MYH9) has been identified as a binding partner for Forkhead Box O1 (FOXO1). nih.govthebiogrid.org Chemically synthesized this compound has been shown to reduce MYH9 expression. nih.gov Further studies have revealed that ENKUR, a protein induced by this compound, interacts with MYH9. ijbs.comnih.gov This interaction occurs through the Enkurin domain of ENKUR and the myosin tail domain of MYH9. ijbs.com The induction of ENKUR by this compound leads to the suppression of MYH9 transcription. nih.gov

ENKUR: this compound treatment has been found to induce the expression of Enkurin (ENKUR). nih.govnih.gov Mechanistically, this compound achieves this by suppressing the PI3K/AKT signaling pathway, which in turn downregulates c-Jun, a negative transcriptional regulator of ENKUR. nih.gov ENKUR itself can then bind to β-catenin, leading to decreased c-Jun levels and subsequent suppression of MYH9 transcription. nih.govnih.govnih.gov

Table 1: Summary of Other Proteins Interacting with this compound

Protein Context of Interaction Observed Effect of this compound Reference(s)
HSP90AA1 Colon adenocarcinoma, Osteosarcoma Identified as a potential key/hub target. nih.govnih.govnih.gov
CTNNB1 Colon adenocarcinoma Identified as a potential key target. ENKUR, induced by this compound, binds to β-catenin. nih.govnih.govnih.gov
GRB2 Colon adenocarcinoma Identified as a potential key target. nih.govnih.govresearchgate.net
RHOA Colon adenocarcinoma Identified as a potential key target (as RHO1). nih.govnih.govresearchgate.net
PTPN11 Colon adenocarcinoma Identified as a potential key target. nih.govnih.govbvsalud.org
BAX Human lymphoma cells Increased expression. iiarjournals.org
Bcl-2 MCF-7 cells Regulates expression. dovepress.com
FAS Human lymphoma cells, Osteosarcoma cells, H22 liver cancer mice Upregulated expression. iiarjournals.orgiiarjournals.orgwaocp.orgnih.gov
CYCLIN D1 Lung cancer Identified as a potential hub target. nih.gov
MYH9 Nasopharyngeal carcinoma, Hepatocellular carcinoma, Lung adenocarcinoma Reduced expression; Interaction with ENKUR. nih.govijbs.comnih.govnih.gov
ENKUR Lung adenocarcinoma, Hepatocellular carcinoma Induced expression. nih.govnih.govnih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound's pharmacological activities are underpinned by its ability to modulate several critical intracellular signaling pathways. These pathways are often dysregulated in various diseases, and their modulation by this compound highlights its therapeutic potential.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. frontiersin.org Network pharmacology studies have consistently identified the MAPK signaling pathway as a primary network regulated by this compound, particularly in the context of colon cancer. nih.govnih.govresearchgate.netresearchgate.net The compound is thought to inhibit this pathway, thereby affecting the transmission of extracellular signals that regulate cellular functions. nih.gov The inhibition of the MAPK pathway by this compound is suggested to be a key mechanism behind its effects on colon cancer progression. nih.gov

The Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway is another central regulator of cell growth, proliferation, and survival. plos.org Multiple studies have implicated this compound in the modulation of this pathway. nih.govnih.govresearchgate.netresearchgate.net

In colon adenocarcinoma, the PI3K-AKT pathway was identified as a key network regulated by this compound. nih.govnih.gov

Studies in lung cancer have also shown that the anti-cancer effects of this compound involve the PI3K-Akt signaling pathway. nih.gov Molecular docking simulations have further supported this by showing stable binding between this compound and key proteins in this pathway, such as PIK3CA and MTOR. plos.org

In hepatocellular carcinoma cells, this compound was found to suppress the PI3K/AKT signaling to induce the expression of ENKUR. nih.gov

In H22 liver cancer mice, the mechanism of this compound was associated with the regulation of the PI3K/Akt/Fas/FasL signaling pathway. nih.gov

Phosphoproteomics analysis in intrahepatic cholangiocarcinoma cells revealed that while this compound activated the pro-survival AKT signaling, the pro-apoptotic ATM/CHK2/p53 pathway was predominantly activated, leading to cell death. frontiersin.org

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway plays a critical role in cytokine signaling and has been implicated in various cellular processes, including inflammation and cancer. frontiersin.org Network pharmacology analysis has pointed to the JAK-STAT signaling pathway as one of the networks regulated by this compound in colon adenocarcinoma. nih.govnih.govresearchgate.net Furthermore, bufadienolides, the class of compounds to which this compound belongs, have been shown to enhance TRAIL-induced apoptosis in breast cancer cells by downregulating Mcl-1 through the JAK-STAT pathway. scispace.com

The Ras signaling pathway is a critical upstream regulator of several downstream effector pathways, including the MAPK/ERK and PI3K-AKT pathways. mdpi.com A pathway enrichment analysis in colon cancer cells treated with this compound indicated that the Ras signaling pathway is one of the pathways affected by the compound. nih.gov This suggests that this compound may exert its effects by modulating this key upstream signaling node.

The Forkhead box O (FoxO) family of transcription factors are downstream targets of the PI3K-AKT and other signaling pathways, and they regulate the expression of genes involved in stress resistance, metabolism, and apoptosis. bvsalud.org Pathway enrichment analysis has shown that the FoxO signaling pathway is among those modulated by this compound treatment in colon cancer cells. nih.gov Additionally, in lung cancer, the FoxO signaling pathway was identified as one of the pathways potentially affected by this compound injection. nih.gov

Table 2: Intracellular Signaling Pathways Modulated by this compound

Signaling Pathway Context of Modulation Observed Effect of this compound Reference(s)
MAPK/ERK Colon adenocarcinoma Inhibition of the pathway. nih.govnih.govresearchgate.net
PI3K-AKT Colon adenocarcinoma, Lung cancer, Hepatocellular carcinoma, Intrahepatic cholangiocarcinoma, H22 liver cancer mice Inhibition/Modulation of the pathway. nih.govnih.govresearchgate.netnih.govnih.govnih.govplos.orgfrontiersin.org
JAK-STAT Colon adenocarcinoma, Breast cancer Identified as a regulated pathway; Downregulation of Mcl-1 via this pathway by related compounds. nih.govnih.govresearchgate.netscispace.com
Ras Signaling Colon cancer Identified as a modulated pathway. nih.gov
FoxO Signaling Colon cancer, Lung cancer Identified as a modulated pathway. nih.govnih.gov
p53 Signaling Pathway (including ATM/CHK2/p53 axis)

This compound has been shown to induce apoptosis in cancer cells through the activation of the p53 signaling pathway. In intrahepatic cholangiocarcinoma (ICC) cells, this compound treatment led to the activation of Ataxia-Telangiectasia Mutated (ATM) kinase. nih.gov This activation subsequently resulted in the phosphorylation of CHK2 at threonine 68 (p-CHK2-T68) and p53 at serine 15 (p-p53-S15). nih.gov The activated p53 then promotes the expression of downstream targets such as FAS, DR4, and DR5, which are death receptors that trigger the extrinsic apoptosis pathway. nih.gov This cascade of events ultimately leads to apoptosis in ICC cells. nih.gov

Phosphoproteomics analysis has been instrumental in revealing these mechanisms, showing increased phosphorylation of proteins associated with the DNA damage response upon this compound treatment. nih.gov Kinase-substrate enrichment analysis further confirmed the activation of ATM and the inactivation of CDK1. nih.gov The study highlights that the pro-apoptotic effect of the activated ATM/CHK2/p53 pathway overrides the pro-survival signals that might be concurrently activated, such as the AKT/mTOR pathway. nih.gov Research also indicates that this compound can induce DNA fragmentation, a hallmark of apoptosis. nih.govcancer.gov

In some cancer cell lines with p53 mutations, a decreased entry into apoptosis has been observed, suggesting the importance of a functional p53 pathway for the full apoptotic effect of this compound. iiarjournals.org

Table 1: Effect of this compound on the p53 Signaling Pathway
Cell LineKey FindingsReference
RBE and HCCC-9810 (Intrahepatic Cholangiocarcinoma)This compound activates the ATM/CHK2/p53 pathway, leading to increased expression of FAS, DR4, and DR5, and inducing apoptosis. nih.gov
SK-OV-3 (Ovarian Cancer)This cell line has a p53 mutation, which is consistent with its decreased entry into apoptosis in response to this compound. iiarjournals.org
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is another target of this compound. researchgate.netfrontiersin.org In hepatocellular carcinoma (HCC), this compound has been found to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis, by downregulating β-catenin. researchgate.net This leads to an increase in the expression of E-cadherin and a decrease in N-cadherin and vimentin, which are markers of EMT. researchgate.net In vivo studies have confirmed that this compound suppresses tumor EMT and the formation of lung metastases. researchgate.net

Similarly, in colorectal cancer (CRC) cells, this compound has been shown to inhibit invasion and metastasis by suppressing the Wnt/β-catenin signaling pathway. frontiersin.org Treatment with this compound led to decreased protein expression of β-catenin, Wnt3a, c-Myc, Cyclin D1, and MMP7, all of which are key components or downstream targets of the Wnt/β-catenin pathway. frontiersin.org Conversely, the expression of APC, a tumor suppressor protein that is part of the β-catenin destruction complex, was increased. frontiersin.org In animal models, this compound treatment significantly reduced intestinal fibromas and liver metastases. frontiersin.org

Table 2: Effect of this compound on the Wnt/β-catenin Signaling Pathway
Cancer TypeKey FindingsReference
Hepatocellular Carcinoma (HCC)Inhibits EMT, migration, and invasion by downregulating β-catenin. Increases E-cadherin and decreases N-cadherin and vimentin expression. researchgate.net
Colorectal Cancer (CRC)Inhibits invasion and metastasis by decreasing the expression of β-catenin, Wnt3a, c-Myc, Cyclin D1, and MMP7, and increasing APC expression. frontiersin.org
ROS/JNK/p38 Signaling

This compound has been reported to induce apoptosis and cell death in various cancer cell lines through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK and p38 MAPK signaling pathways. researchgate.netdovepress.comdovepress.com In human multiple myeloma U266 cells, this compound treatment led to a significant increase in ROS generation from the mitochondria. researchgate.net This increase in ROS was associated with the induction of apoptosis, characterized by an increased sub-G1 DNA content, positive Annexin V binding, activation of caspase-3, and cleavage of PARP. researchgate.net

The study on U266 cells also demonstrated that this compound caused a significant activation of ERK, JNK, and p38 MAPK. researchgate.net Importantly, the inhibition of ROS generation with N-acetyl-l-cysteine (NAC) significantly prevented the this compound-induced activation of these MAPKs and apoptosis, indicating that ROS acts as an upstream regulator of this pathway. researchgate.net Furthermore, pharmacological inhibitors of ERK, JNK, and p38 blocked their activation by this compound, and an ERK inhibitor also prevented the activation of caspase-3 and PARP cleavage. researchgate.net

Similar findings have been reported in human osteosarcoma U2OS cells, where this compound was shown to inhibit proliferation and induce apoptosis via the ROS/JNK/p38 signaling pathway. dovepress.comdovepress.com

Table 3: Effect of this compound on the ROS/JNK/p38 Signaling Pathway
Cell LineKey FindingsReference
U266 (Multiple Myeloma)Increases mitochondrial ROS, which activates ERK, JNK, and p38 MAPK, leading to caspase-3 activation and apoptosis. researchgate.net
U2OS (Osteosarcoma)Inhibits proliferation and induces apoptosis through the ROS/JNK/p38 signaling pathway. dovepress.comdovepress.com
NOX4/NLRP3/GSDMD Pathway

Recent research has uncovered that this compound can induce pyroptosis, a form of programmed cell death, in hepatocellular carcinoma (HCC) cells through the NOX4/NLRP3/GSDMD pathway. researchgate.netfrontiersin.orgresearchgate.netnih.gov this compound treatment was found to significantly inhibit the proliferation, migration, and invasiveness of HCC cells both in vitro and in vivo. researchgate.netfrontiersin.orgresearchgate.netnih.gov

Mechanistically, this compound treatment leads to an increase in the production of ROS and H₂O₂, along with the upregulation of NADPH oxidase 4 (NOX4) protein expression in HCC cells. researchgate.netfrontiersin.orgresearchgate.netnih.gov This increase in ROS activates the NLRP3 inflammasome complex, which in turn activates caspase-1. Activated caspase-1 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death. researchgate.netfrontiersin.orgresearchgate.netnih.gov The effects of this compound on pyroptosis were abrogated by silencing NOX4 or by using inhibitors of NOX4, ROS, or caspase-1, confirming the critical role of this signaling cascade. researchgate.netfrontiersin.orgresearchgate.netnih.gov

Table 4: Effect of this compound on the NOX4/NLRP3/GSDMD Pathway
Cancer TypeCell LinesKey FindingsReference
Hepatocellular Carcinoma (HCC)Huh7 and LM3Induces pyroptosis by increasing ROS and upregulating NOX4, which activates the NLRP3 inflammasome and GSDMD. researchgate.netfrontiersin.orgresearchgate.netnih.gov
Neuroactive Ligand-Receptor Interaction Pathways

In silico analysis of microarray data from this compound-treated MCF-7 breast cancer cells has suggested that neuroactive ligand-receptor interaction pathways may be key to its effects. researchgate.net This finding points towards a potential, though less characterized, mechanism of action for this compound in certain cancer types. Further experimental validation is needed to fully elucidate the role of this pathway in the anticancer activity of this compound.

Calcium Signaling Pathways

This compound has been shown to affect calcium signaling in cancer cells. nih.govcancer.govnih.gov An increase in intracellular calcium ion concentrations is one of the documented effects of this compound administration. nih.govcancer.gov This disruption of calcium homeostasis can contribute to its cytotoxic effects. In colon cancer cells, analysis has indicated that this compound inhibits the response of these cells to extracellular signals, particularly calcium ions. nih.govresearchgate.net As calcium is a critical second messenger in numerous signal transduction pathways, its modulation by this compound likely has broad implications for tumor cell function. nih.gov Microarray analysis of this compound-treated MCF-7 breast cancer cells also pointed to the inhibition of the calcium signaling pathway as a potential mechanism of action. nih.gov

Toll-like Receptor Signaling Pathway

Network pharmacology studies have implicated the Toll-like receptor (TLR) signaling pathway in the anti-lung cancer effects of this compound injection. nih.govresearchgate.net TLRs are key components of the innate immune system and their signaling can influence inflammation and immune responses within the tumor microenvironment. mdpi.comoatext.com The involvement of this pathway suggests that this compound may exert some of its anticancer effects by modulating the immune system. nih.govresearchgate.net However, the precise mechanisms by which this compound interacts with the TLR signaling pathway require further investigation.

Other Underlying Anticancer Mechanisms of this compound

This compound has been shown to induce DNA damage in cancer cells, a key mechanism contributing to its cytotoxic effects. In intrahepatic cholangiocarcinoma (ICC) cells, treatment with this compound led to an increase in the phosphorylation of numerous proteins associated with the DNA damage response. nih.govnih.gov This activation of the DNA damage response pathway ultimately triggers apoptosis, or programmed cell death. nih.govnih.gov Specifically, phosphoproteomics analysis revealed that this compound activates ATM (Ataxia-Telangiectasia Mutated) kinase, a central protein in the DNA damage response. nih.govnih.gov Activated ATM then phosphorylates downstream targets such as CHK2 and p53, which in turn promote the expression of pro-apoptotic proteins like FAS, DR4, and DR5, leading to apoptosis. nih.gov

Furthermore, this compound can cause DNA fragmentation, a hallmark of apoptosis. cancer.goviiarjournals.org Studies in human lymphoma cells have demonstrated this effect. iiarjournals.org The compound's ability to down-regulate the expression of Proliferating Cell Nuclear Antigen (PCNA) also contributes to its anticancer activity. iiarjournals.org PCNA is crucial for DNA repair, and its inhibition diminishes the capacity of rapidly dividing cancer cells to mend their DNA. iiarjournals.org

Cell LineEffect of this compoundKey Proteins/Pathways InvolvedReference
RBE, HCCC-9810 (Intrahepatic Cholangiocarcinoma)Induces DNA damage and apoptosisATM/CHK2/p53 signaling pathway, FAS, DR4, DR5 nih.govnih.gov
U937 (Human Lymphoma)Causes DNA fragmentationApoptotic proteins iiarjournals.org
SK-OV-3, CRL-1978, CRL-11731 (Ovarian Cancer)Reduces PCNA expression, inhibiting DNA repairPCNA iiarjournals.org

A critical aspect of this compound's anticancer activity is its ability to induce mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (MMP), which is a key indicator of mitochondrial health. cancer.goviiarjournals.orgnih.gov A reduction in MMP can disrupt cellular energy production and initiate apoptotic pathways. iiarjournals.org

This compound has been observed to induce MMP reduction in various cancer cell lines, including human lymphoma and ovarian cancer cells. iiarjournals.orgnih.gov This loss of MMP is consistent with the activation of the intrinsic apoptotic pathway, which involves the formation of pores in the mitochondrial membrane. iiarjournals.org

Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D (Cyp-D)-dependent manner. cancer.govnih.gov The opening of the mPTP leads to the uncoupling of oxidative phosphorylation and the release of pro-apoptotic factors from the mitochondria. Studies in lung cancer cells have shown that this compound-induced cell death is mediated by this Cyp-D-dependent mPTP opening. nih.gov Inhibitors of Cyp-D and mPTP were able to block the reduction in MMP and subsequent cell death caused by this compound. nih.gov

Cancer TypeKey Effects on MitochondriaMechanismReference
Human LymphomaDecrease of mitochondrial membrane potential (MMP)Activation of apoptotic proteins iiarjournals.org
Ovarian Cancer (SK-OV-3)Loss of mitochondrial membrane potential (MMP)Intrinsic apoptotic pathway iiarjournals.org
Lung Cancer (A549, H460, HTB-58)Reduction in mitochondrial membrane potential (MMP), non-apoptotic cell deathCyclophilin D (Cyp-D)-dependent mitochondrial permeability transition pore (mPTP) opening nih.gov

This compound modulates oxidative stress within cancer cells, primarily by increasing the production of reactive oxygen species (ROS). cancer.goviiarjournals.org ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to cell death. nih.govnih.gov

The generation of ROS is a key mechanism by which this compound induces apoptosis in cancer cells. nih.govdntb.gov.ua In human lymphoma cells, an increase in ROS production has been observed following treatment with this compound. iiarjournals.org Similarly, in colorectal cancer, this compound triggers ROS-mediated vascular endothelial cell apoptosis. nih.gov This effect can be neutralized by antioxidants like N-acetyl-l-cysteine (NAC), confirming the role of ROS in the observed cytotoxicity. nih.gov

The elevated levels of ROS contribute to the DNA damage and mitochondrial dysfunction induced by this compound, creating a cascade of events that culminates in cancer cell death. dntb.gov.ua

Cell TypeEffect on Oxidative StressConsequenceReference
Human Lymphoma CellsIncreased production of reactive oxygen species (ROS)Activation of apoptotic proteins iiarjournals.org
Colorectal Cancer Endothelial CellsInduces reactive oxygen species (ROS) accumulationROS-mediated vascular endothelial cell apoptosis nih.gov

This compound has been shown to possess anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels. nih.govfrontiersin.org This is a crucial anticancer mechanism, as tumors require a blood supply to grow and metastasize. frontiersin.org

The anti-angiogenic effects of this compound are mediated through the disruption of key signaling pathways involved in blood vessel formation. nih.gov It has been found to downregulate the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF). nih.govfrontiersin.org HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and promotes angiogenesis by upregulating VEGF. mdpi.com

In colorectal cancer models, this compound was shown to suppress tumor neovascularization by disrupting the endothelial mTOR/HIF-1α pathway. nih.gov This leads to ROS-mediated apoptosis of vascular endothelial cells, thereby inhibiting the formation of new blood vessels. nih.gov The compound also reduces the phosphorylation of Akt and mTOR, further contributing to its anti-angiogenic activity. nih.gov

Cancer ModelKey Molecular TargetsMechanism of ActionReference
Colorectal CancerHIF-1α, VEGF, mTOR, AktDisrupts endothelial mTOR/HIF-1α pathway, leading to ROS-mediated apoptosis of endothelial cells. nih.gov
GeneralVEGF, EGFRDown-regulates the expression of VEGF and EGFR to block tumor growth and metastasis. frontiersin.org

A significant aspect of this compound's pharmacological profile is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govoncotarget.com

This compound has been shown to enhance the sensitivity of P-gp overexpressing cancer cells to conventional chemotherapy drugs. nih.gov It achieves this by inhibiting the function of P-gp, thereby increasing the intracellular accumulation of anticancer drugs. nih.gov Studies in colon cancer cells have demonstrated that this compound can significantly enhance the cytotoxicity of P-gp substrate drugs. nih.gov

The mechanism of P-gp inhibition by this compound is through non-competitive inhibition of its ATPase activity, without altering the expression level of the P-gp protein itself. nih.gov This suggests that this compound can be a potent P-gp modulator for use in combination with other anticancer drugs to overcome chemoresistance. nih.gov In adriamycin-resistant Raji cells, this compound was also found to down-regulate the expression of P-gp and MRP-1 proteins, further contributing to the reversal of drug resistance. researchgate.netchemfaces.com

Resistant Cell LineChemotherapeutic AgentMechanism of Resistance ReversalReference
LoVo/ADR, HCT116/L, Cao-2/ADR (Colon Cancer)Doxorubicin and other P-gp substrate drugsNon-competitive inhibition of P-gp ATPase activity, increased intracellular drug accumulation. nih.gov
Raji/ADR (Adriamycin-resistant)AdriamycinDown-regulation of P-gp and MRP-1 protein expression. researchgate.netchemfaces.com
Anti-angiogenesis Effects

Anti-inflammatory and Immunomodulatory Activities of this compound

Beyond its direct anticancer effects, this compound also exhibits anti-inflammatory and immunomodulatory properties. mdpi.comnih.gov Inflammation is a critical component of the tumor microenvironment and can promote tumor growth and progression. nih.govmdpi.com

This compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov In lung adenocarcinoma cells, this compound was found to inhibit the expression of the NF-κB p65 subunit and the transcriptional activity of the NF-κB promoter induced by tumor necrosis factor-α (TNF-α). nih.gov

Bufotalin, a related compound, has also been shown to ameliorate experimental Sjögren's syndrome by inhibiting the generation of Th17 cells, highlighting the immunomodulatory potential of this class of compounds. mdpi.com

Cell Line/ModelKey Molecular TargetsEffectReference
A549 (Lung Adenocarcinoma)NF-κB, COX-2, IL-6, IL-8Inhibits TNF-α-induced activation of NF-κB and COX-2, and suppresses IL-6 and IL-8 mRNA levels. nih.gov
Experimental Sjögren's Syndrome Model (Bufotalin)Th17 cellsInhibits the generation of Th17 cells. mdpi.com

Modulation of Pro-inflammatory and Anti-inflammatory Factors

This compound has demonstrated significant capabilities in modulating the inflammatory response by affecting the production of key signaling molecules known as cytokines. In preclinical studies involving activated macrophages, this compound has been shown to significantly down-regulate the release of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8). researchgate.net The molecular mechanism underlying this inhibitory effect on inflammatory factor production is reported to be the inhibition of the TLR4/MYD88/P-IκBa signaling pathway. researchgate.net This pathway is a critical route for initiating the inflammatory cascade in response to stimuli like lipopolysaccharides. By suppressing this pathway, this compound can effectively curb the "inflammatory factor storm" associated with the over-activation of macrophages. researchgate.netmercer.edu

Further studies have also indicated that this compound can inhibit the serum levels of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) in the context of advanced non-small-cell lung cancer. These enzymes are involved in the degradation of the extracellular matrix and also play roles in inflammation and tumor progression. The anti-inflammatory properties of this compound are considered a key aspect of its broader pharmacological profile. iiarjournals.orgiiarjournals.org

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release by Activated Macrophages

CytokineObserved EffectReported MechanismReference
Interleukin-6 (IL-6)Significantly Down-regulatedInhibition of TLR4/MYD88/P-IκBa Signaling Pathway researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Significantly Down-regulated researchgate.net
Interleukin-1beta (IL-1β)Significantly Down-regulated researchgate.net
Interleukin-8 (IL-8)Significantly Down-regulated researchgate.net

Effects on Monocyte and Macrophage Activation

This compound exerts a direct inhibitory effect on the activation and function of monocytes and macrophages. researchgate.netresearchgate.net In in-vitro experiments using the human monocytic cell line THP-1, this compound was found to significantly inhibit the proliferation of resting monocytes. researchgate.netmercer.edu The compound's effect was even more pronounced on activated macrophages, where it not only inhibited proliferation but also induced apoptosis, or programmed cell death. researchgate.netmercer.edu

The inhibition of macrophage activation is a key finding. researchgate.net Studies using flow cytometry have shown that this compound can reduce the percentage of cells expressing surface markers associated with activation, such as CD11b+ and CD86+. researchgate.net This indicates that this compound can prevent macrophages from reaching a fully activated, pro-inflammatory state. researchgate.netresearchgate.net This action is crucial, as the over-activation of macrophages is a central element in many inflammatory diseases. researchgate.net

Table 2: Preclinical Effects of this compound on Monocytes and Macrophages

Cell TypeEffectMethod of DetectionReference
Resting MonocytesInhibition of ProliferationCCK-8 Assay researchgate.netmercer.edu
Activated MacrophagesInhibition of ProliferationCCK-8 Assay researchgate.net
Induction of ApoptosisAnnexin V-FITC/PI Staining researchgate.netresearchgate.net
Inhibition of Activation (Reduced CD11b+/CD86+ markers)Flow Cytometry researchgate.net

Preclinical Cardiovascular Activities of this compound (Mechanism-focused)

This compound belongs to the bufadienolide class of compounds, which are known for their cardiotonic effects. cancer.govplos.orgmedchemexpress.com The primary mechanism through which many bufadienolides and related cardiac glycosides exert their effects is the inhibition of the Na+/K+-ATPase pump in heart muscle cells (cardiomyocytes). plos.org This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced myocardial contractility. plos.org

Influence on Cardiac Muscle Contractility

While the classic mechanism for this class of compounds involves enhancing contractility, preclinical research on the related compound cinobufagin (CBG) has revealed a more complex, potentially protective mechanism. plos.orgnih.gov Studies on isolated adult rat ventricular myocytes have shown that CBG has significant inhibitory effects on L-type Ca2+ channels (LTCC) in a concentration-dependent manner. nih.gov The influx of calcium through these channels is essential for excitation-contraction coupling in cardiac cells. nih.gov

By inhibiting the L-type Ca2+ channels, CBG reduces the transient increase in free intracellular calcium ([Ca2+]i) that triggers muscle contraction. nih.gov This ultimately leads to a decreased amplitude of the ventricular myocyte contraction. nih.gov This reduction in contractility can be beneficial in conditions like myocardial ischemia, as it lessens the oxygen consumption of the heart muscle, thereby protecting the cardiac cells from ischemic damage. nih.gov These findings suggest a cardioprotective role for the compound linked directly to its modulation of calcium channels and the resulting decrease in cardiac muscle contractility. nih.gov

Other Emerging Pharmacological Activities of this compound (e.g., Anti-oxidative)

Beyond its anti-inflammatory and cardiovascular activities, this compound is being investigated for other pharmacological properties, including its effects on oxidative stress. Some experimental testing has indicated that compounds like this compound possess anti-oxidative properties. iiarjournals.orgiiarjournals.org However, the role of this compound in modulating reactive oxygen species (ROS) appears to be complex and potentially context-dependent, particularly in cancer research.

Contradictory findings have been reported regarding its effect on ROS production as part of its anti-tumor mechanism. One report states that this compound induces apoptosis in cancer cells by decreasing ROS production. dovepress.com Conversely, other studies have found that this compound's cytotoxic effects involve an increase in intracellular ROS production, which contributes to DNA fragmentation and the activation of apoptotic proteins. cancer.gov This suggests that the pro- or anti-oxidative effect of this compound may vary depending on the cell type and specific pathological conditions being studied.

Preclinical Efficacy Studies of Cinobufotalin in Disease Models

In Vivo Efficacy in Animal Models

Tumor Metastasis Models

Preclinical investigations have demonstrated Cinobufotalin's inhibitory effects on tumor metastasis in several cancer types, including colon cancer, hepatocellular carcinoma, lung cancer, prostate cancer, and pancreatic cancer. These studies highlight this compound's multifaceted mechanisms, involving the modulation of various signaling pathways and cellular processes crucial for metastatic progression.

Colon Cancer

In colon cancer models, This compound (B1669058) (CBF) has shown significant efficacy in suppressing malignant phenotypes. In vitro studies revealed that CBF notably inhibited the proliferation, migration, invasion, and stemness of colon cancer cells, such as HCT116 cells. nih.gov In an in vivo liver metastasis murine model, CBF effectively suppressed colon tumor growth and metastasis, leading to fewer metastatic nodules and aggressive lesions in the liver compared to control groups. nih.govinvivochem.cn This anti-metastatic effect was further enhanced when CBF was combined with oxaliplatin (B1677828) (Oxa), resulting in a significant suppression of tumor metastasis. nih.gov

The underlying mechanism for these effects involves CBF acting as an inhibitor of Ubiquitin-Specific Protease 36 (USP36). nih.gov USP36 has been identified as an oncogenic factor that promotes cancer stemness, tumor growth, and liver metastasis in colon cancer. nih.gov By inhibiting USP36, CBF regulates the USP36/c-Myc axis, leading to a significant decrease in c-Myc protein expression, thereby suppressing malignant characteristics and metastasis. nih.gov

Table 1: Effect of this compound on Liver Metastasis in Colon Cancer Murine Models

Treatment GroupObservation on Liver MetastasisKey MechanismReference
ControlHigher number of metastatic nodules and aggressive lesions- nih.govinvivochem.cn
This compoundFewer metastatic nodules and aggressive lesionsUSP36/c-Myc axis inhibition nih.govinvivochem.cn
This compound + OxaliplatinSignificantly suppressed tumor metastasisUSP36/c-Myc axis inhibition, enhanced Oxa efficacy nih.gov

Hepatocellular Carcinoma (HCC)

This compound has demonstrated considerable anti-metastatic activity in hepatocellular carcinoma (HCC) models. In nude mouse models of HCC lung metastasis, this compound significantly reduced the lung metastasis rate. spandidos-publications.comuni.lu In vitro, it inhibited the migration and invasion of various HCC cell lines, including MHCC97H, HepG2, SMMC-7721, SNU-368, Huh7, and LM3 cells. spandidos-publications.comuni.lu

The mechanisms contributing to its anti-metastatic effects in HCC are multifaceted:

Epithelial-Mesenchymal Transition (EMT) Inhibition: this compound upregulates epithelial markers, such as E-cadherin, while downregulating mesenchymal markers like N-cadherin, vimentin (B1176767), snail, slug, and ZEB1. spandidos-publications.comuni.lu This reversal of EMT is crucial for inhibiting cell migration and invasion. spandidos-publications.comuni.lu

β-catenin Pathway Modulation: this compound decreases the mRNA and protein expression of β-catenin and its target genes, including Matrix Metalloproteinase 7 (MMP7) and Dickkopf-1 (DKK1), which are associated with tumor invasion and metastasis. uni.lu this compound was observed to antagonize β-catenin-induced EMT. uni.lu

AKT Signaling Pathway Downregulation: this compound intervention downregulated the expression levels of AKT, P-AKT, and P-AKT/AKT in HCC cells, indicating its role in inhibiting this crucial signaling pathway involved in cell migration and invasion. spandidos-publications.com

Pyroptosis Induction: this compound suppresses the proliferation, migration, and invasiveness of HCC cells by inducing pyroptosis through the activation of the NOX4/NLRP3/GSDMD signaling pathway. This involves an increase in reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) production, along with upregulation of NOX4 protein expression.

Table 2: Effects of this compound on Epithelial-Mesenchymal Transition (EMT) Markers in HCC Cells

Marker TypeSpecific MarkerEffect of this compoundReference
EpithelialE-cadherinUpregulated uni.lu
MesenchymalN-cadherinDownregulated uni.lu
VimentinDownregulated uni.lu
SnailDownregulated uni.lu
SlugDownregulated uni.lu
ZEB1Downregulated uni.lu

Lung Cancer

This compound has been investigated as a potential anti-lung cancer agent, demonstrating inhibitory effects on cell growth and metastasis. It exhibited considerable cytotoxicity against lung cancer cell lines, including A549, H460, and HTB-58, and inhibited their proliferation, migration, and invasion. In an in vivo mouse xenograft model, this compound inhibited A549 lung cancer cell growth.

A notable finding is the synergistic inhibitory effect of this compound when combined with gefitinib (B1684475), an epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI). This combination significantly decreased cell viability and enhanced apoptosis in A549 cells. The combined therapy also induced a significant enhancement in reactive oxygen species (ROS) production and led to cell cycle arrest in the S phase, characterized by the upregulation of p21 and downregulation of cyclin A, cyclin E, and CDK2. Furthermore, this compound combined with gefitinib downregulated the levels of Hepatocyte Growth Factor (HGF) and c-Met, suggesting a potential role in delaying gefitinib resistance in lung cancer cells.

The mechanisms involved also include the induction of Cyclophilin D (Cyp-D)-dependent non-apoptotic cell death. This compound's anti-lung cancer effects are also linked to the regulation of key genes in pathways such as PI3K/Akt, VEGF, and Toll-like receptor signaling, with hub targets identified as VEGFA, EGFR, CASP3, and AKT1.

Table 3: Synergistic Effect of this compound and Gefitinib on A549 Lung Cancer Cell Viability (IC50 Values)

TreatmentIC50 at 24 hours (µmol/L)IC50 at 72 hours (µmol/L)Reference
Gefitinib alone31.616.61
This compound + Gefitinib24.533.23

Prostate Cancer

Studies on prostate cancer cells (PC3 cells) have shown that this compound effectively inhibits migration and invasion. This effect is mediated by reducing the expression of epithelial-mesenchymal transition (EMT) markers, specifically E-cadherin, vimentin, ZEB1, and Slug.

Pancreatic Cancer

In a nude mouse model of pancreatic cancer, this compound injection was found to inhibit the growth of primary pancreatic cancer and reduce hepatic metastases. This anti-metastatic effect was attributed, in part, to the downregulation of Vascular Endothelial Growth Factor (VEGF) expression.

Structure Activity Relationship Sar and Rational Design of Cinobufotalin Derivatives

Identification of Key Structural Moieties for Biological Activity

Cinobufotalin (B1669058) is a complex bufadienolide, a type of cardiotonic steroid, with a distinctive molecular architecture. chemrxiv.orgnih.gov Its biological activity, particularly its anticancer effects, is not attributed to a single feature but rather to the interplay of several key structural moieties. nih.govresearchgate.net The core of its activity lies in how these features interact with biological targets. numberanalytics.com

The fundamental structure consists of a steroid nucleus, a six-membered lactone ring at the C-17 position, a 14,15-β-epoxide, and hydroxyl and acetate (B1210297) groups at various positions. chemrxiv.orgnih.gov Molecular docking studies have provided insights into how this structure interacts with cancer-related proteins. nih.gov For instance, this compound has been shown to fit within the binding pockets of key signaling proteins such as SRC, PIK3CA, MAPK1, and PIK3R1. nih.gov These interactions are foundational to its ability to disrupt cancer cell signaling pathways like the PI3K-AKT and MAPK pathways. nih.govresearchgate.net

A pharmacophore model, which outlines the essential three-dimensional arrangement of chemical features necessary for biological activity, can be inferred for this compound. scirp.orgajol.info This model would include hydrogen bond acceptors and donors, hydrophobic regions, and specific spatial arrangements of its functional groups that allow it to bind effectively to its targets. scirp.org The hydroxyl groups and the oxygen atoms in the lactone and epoxide rings are likely key hydrogen bond acceptors/donors, while the steroid backbone provides a necessary hydrophobic scaffold. mdpi.com

Table 1: Key Structural Moieties of this compound and Their Postulated Roles in Biological Activity

Structural MoietyDescriptionPostulated Role in Biological ActivityRelevant Citations
Steroid Nucleus (A/B/C/D rings)The core four-ring structure common to steroids.Provides the rigid hydrophobic scaffold necessary for proper orientation and insertion into the binding pockets of target proteins. nih.govmdpi.com
α,β-unsaturated δ-lactone RingA six-membered unsaturated lactone ring attached at C-17.Considered essential for cardiotonic and cytotoxic activity. It acts as a Michael acceptor and is critical for binding to the Na+/K+-ATPase pump and other target proteins. chemrxiv.orgnih.gov
14,15-β-EpoxideAn epoxide ring connecting C-14 and C-15.This feature is characteristic of many active bufadienolides and significantly influences the overall conformation of the D-ring and the attached lactone, enhancing binding affinity. chemrxiv.org
C-16 Acetoxy GroupAn acetate ester at the C-16 position.Contributes to the binding affinity and specificity for target enzymes. Modifications at this site can alter the compound's potency. chemrxiv.org
C-3 and C-5 Hydroxyl Groups-OH groups on the A-ring of the steroid nucleus.Participate in hydrogen bonding with amino acid residues in the target protein's active site, anchoring the molecule and contributing to its inhibitory activity. The importance of hydroxyl groups for cytotoxicity has been noted in related compounds. researchgate.net

Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues aim to create novel molecules with improved therapeutic properties, such as enhanced anticancer activity or better pharmacokinetic profiles. nih.gov The synthesis of such complex natural products and their derivatives is a significant chemical challenge, often requiring multi-step processes. chemrxiv.org

One proposed strategy for creating analogues is based on the synthesis of cinobufagin (B1669057), a structurally similar bufadienolide. chemrxiv.org This approach demonstrates a viable pathway that could be adapted for this compound derivatives. chemrxiv.org A key step in this synthetic route involves the late-stage functionalization of a steroid precursor. chemrxiv.org For example, a Stille cross-coupling reaction can be used to install the C-17 pyrone moiety, which is the precursor to the final lactone ring. chemrxiv.org Subsequently, a photochemical regioselective singlet oxygen [4+2] cycloaddition, followed by rearrangement, can be employed to introduce the characteristic 14,15-β-epoxide and 16-β-acetoxy groups. chemrxiv.org

By modifying the starting materials or the reagents used in these key steps, chemists can generate a library of analogues. For instance, altering the substituents on the steroid A-ring of the precursor could lead to analogues with different polarity and hydrogen-bonding capabilities, potentially altering their biological target specificity. mdpi.com Similarly, different ester groups could be installed at the C-16 position to probe the effect of this moiety on activity. chemrxiv.org The development of new synthetic methodologies is crucial for accessing novel chemical space and producing derivatives that are not found in nature. frontiersin.orgmdpi.com

Table 2: General Strategies for the Synthesis of this compound Analogues

Synthetic StrategyDescriptionPotential OutcomeRelevant Citations
Modification of the Steroid A-RingIntroducing or modifying functional groups (e.g., hydroxyl, keto) on the A-ring of the steroid precursor.Alters polarity and hydrogen bonding potential, potentially improving solubility and target selectivity. mdpi.com
Varying the C-16 SubstituentReplacing the acetate group at C-16 with other esters or functional groups.Modulates binding affinity and potency; explores the steric and electronic requirements of the target's binding pocket. chemrxiv.org
Late-Stage C-H FunctionalizationDirectly modifying C-H bonds on the steroid scaffold in later stages of the synthesis.Provides efficient access to a diverse range of analogues without needing to restart the synthesis from the beginning. chemrxiv.org
Bio-inspired SynthesisMimicking the proposed biosynthetic pathway of the natural product to develop a laboratory synthesis.Can lead to efficient and stereoselective construction of the core bufadienolide structure. chemrxiv.org

Lead Optimization Strategies based on SAR

Lead optimization is the process of refining a promising lead compound, like this compound, into a viable drug candidate by iteratively synthesizing and testing new analogues. researchgate.net This process is guided by the Structure-Activity Relationship (SAR) data obtained from previous studies. danaher.comnumberanalytics.com The goal is to systematically modify the molecule to enhance potency against the desired target, improve selectivity over other targets (to reduce side effects), and optimize pharmacokinetic properties. scienceopen.comnih.gov

The knowledge of this compound's key structural moieties (from SAR) and how they interact with target proteins (from molecular modeling) provides the rational basis for these modifications. nih.govnih.gov For example, if docking studies show that the C-3 hydroxyl group forms a critical hydrogen bond with a specific amino acid in a target protein, analogues could be designed to strengthen this interaction, potentially leading to higher potency. nih.gov

Strategies for the lead optimization of this compound would involve:

Enhancing Target Affinity: If the lactone ring is crucial for activity, analogues could be synthesized with modified electronic properties in this ring to enhance its reactivity or binding characteristics.

Improving Selectivity: By analyzing the differences between the binding sites of the intended target (e.g., a cancer-related kinase) and off-targets (e.g., the Na+/K+-ATPase responsible for cardiotoxicity), modifications can be designed to favor binding to the former. This could involve adding bulky groups that fit into a specific pocket in the cancer target but clash with the binding site of the off-target. scienceopen.com

Modifying the Scaffold: While preserving the essential pharmacophore, parts of the steroid backbone that are not critical for binding could be removed or replaced, a strategy known as structural simplification. scienceopen.com This can make the molecule easier to synthesize and may improve its drug-like properties. scienceopen.com

Each new analogue is tested, and the results are used to update the SAR model, guiding the next round of design and synthesis in a continuous cycle of improvement. researchgate.net

Table 3: Lead Optimization Strategies for this compound Derivatives

Optimization StrategyRationale (Based on SAR)Example ApproachRelevant Citations
Strengthening Target InteractionsMolecular docking shows specific hydrogen bonds are key for binding to targets like PIK3CA.Synthesize analogues with additional hydrogen bond donors/acceptors near the known interaction points to increase binding affinity. nih.govnih.gov
Increasing Target SelectivityThe compound may bind to multiple proteins, causing side effects. SAR can identify moieties responsible for off-target binding.Modify a functional group that interacts with an off-target protein but is not essential for binding to the desired therapeutic target. scienceopen.com
Structural SimplificationComplex natural products can be difficult to synthesize and may have poor pharmacokinetic properties.Remove non-essential structural features, like certain chiral centers or parts of the ring system, while retaining the core pharmacophore. scienceopen.com
Modulating Physicochemical PropertiesThe compound's solubility and metabolic stability may need improvement for therapeutic use.Introduce polar groups to increase solubility or block sites of metabolic attack identified in preclinical studies. researchgate.netdanaher.com

Preclinical Pharmacokinetics and Biotransformation of Cinobufotalin

Absorption and Distribution Studies in Animal Models

Pharmacokinetic studies, primarily in Sprague-Dawley rats, have been instrumental in characterizing the behavior of cinobufotalin (B1669058) in vivo. Following intravenous administration, the plasma concentration of this compound is best described by a two-compartment pharmacokinetic model. nih.govnih.govresearchgate.net This model suggests that the drug distributes from a central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues). researchgate.net

In a study using normal healthy rats, this compound exhibited specific distribution characteristics. The pharmacokinetic behavior was also investigated in rats with HCC induced by diethylnitrosamine (DEN), revealing significant differences compared to normal rats. For instance, the transfer rate constant of this compound from the central to the peripheral compartment (k₁₂) was significantly higher in DEN-injured rats. nih.govnih.gov This was accompanied by a shorter distribution half-life (t₁/₂α), indicating a faster distribution process in the HCC model. nih.govresearchgate.net

Pharmacokinetic Parameters of this compound in Rats After a 2.5 mg/kg Intravenous Injection nih.govnih.gov
ParameterNormal Rats (Mean ± SD)DEN-Injured Rats (Mean ± SD)Unit
t₁/₂α (Distribution Half-Life)0.14 ± 0.050.08 ± 0.03h
t₁/₂β (Elimination Half-Life)1.5 ± 0.51.1 ± 0.3h
k₁₂ (Central to Peripheral Rate Constant)1.8 ± 0.53.8 ± 1.11/h
k₂₁ (Peripheral to Central Rate Constant)1.6 ± 0.42.1 ± 0.81/h
k₁₀ (Elimination Rate Constant)1.8 ± 0.22.4 ± 0.51/h
AUC (Area Under Curve)1331.2 ± 101.4764.1 ± 146.5ng/mL*h
CL (Clearance)1.9 ± 0.13.4 ± 0.6L/h/kg
V (Volume of Distribution)4.0 ± 1.15.0 ± 1.2L/kg

Metabolism and Excretion Pathways in Preclinical Systems

The biotransformation of this compound is a critical aspect of its disposition. Like other bufadienolides, it is presumed to undergo extensive metabolism, primarily in the liver. nih.gov Studies on related compounds, such as cinobufagin (B1669057), provide insight into the likely metabolic pathways. For bufadienolides in general, hydroxylation and deacetylation are major biotransformation routes. nih.gov Specifically for cinobufagin, deacetylation and epimerization are key metabolic pathways in rats, while hydroxylation at various positions, mediated by Cytochrome P450 3A (CYP3A) enzymes, is predominant in the liver microsomes of humans, monkeys, dogs, and mice.

Given that this compound is a bufadienolide, it is speculated that hepatic CYP450-mediated metabolism, particularly by CYP3A4, is the main pathway for its elimination. nih.gov Hydroxylated metabolites are considered the primary form of excretion for bufadienolides, and these are typically found in plasma and bile. nih.govresearchgate.net This suggests that this compound may be extensively hydroxylated in the liver, with biliary excretion playing a principal role in the elimination of its metabolites. nih.govresearchgate.net

Role of Drug Transporters (e.g., P-glycoprotein) in Disposition

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion of various substances, including therapeutic drugs. frontiersin.org P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, is widely expressed in tissues and is known to contribute to multidrug resistance in cancers by actively pumping drugs out of cells. frontiersin.orgresearcher.life

Recent research has identified this compound as a substrate for P-gp. nih.govnih.govfrontiersin.org This was demonstrated using Madin-Darby Canine Kidney (MDCK) cells that were genetically engineered to overexpress human P-gp (MDCK-MDR1). frontiersin.org The efflux ratio in these cells was significantly higher than 2.0, confirming that P-gp actively transports this compound. frontiersin.org This finding is significant because P-gp expression is often elevated in tumor tissues, including hepatocellular carcinoma. nih.govfrontiersin.org

Advanced Analytical and Methodological Approaches in Cinobufotalin Research

Chromatographic and Spectrometric Techniques

The accurate quantification and characterization of Cinobufotalin (B1669058) in various biological matrices are fundamental to understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are pivotal techniques in this domain.

A rapid and sensitive UPLC-MS/MS method has been developed for the quantification of this compound in rat plasma. frontiersin.orgnih.govresearchgate.netfrontiersin.org This method often involves a simple protein precipitation step with acetonitrile (B52724) for sample preparation. frontiersin.orgnih.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with formic acid as an additive. frontiersin.orgnih.gov Mass spectrometric detection is commonly performed in the positive ion mode, monitoring the specific mass-to-charge ratio (m/z) of this compound. researchgate.net For instance, the [M+H]⁺ ion for this compound has been observed at m/z 459.228. frontiersin.orgresearchgate.net

These UPLC-MS/MS methods have been successfully applied to pharmacokinetic studies, enabling the characterization of this compound's behavior in vivo. nih.govresearchgate.netfrontiersin.org HPLC methods coupled with photodiode array detection have also been utilized for the simultaneous quantification of this compound and other bufadienolides in biological tissues like the human liver. nih.gov The combination of chromatographic separation with mass spectrometric detection provides high sensitivity and specificity, crucial for analyzing complex biological samples. mdpi.com

Table 1: Chromatographic and Spectrometric Methods in this compound Research

TechniqueApplicationKey Findings
UPLC-MS/MS Quantification of this compound in rat plasmaDeveloped a rapid, sensitive, and validated method for pharmacokinetic studies. frontiersin.orgnih.govresearchgate.netfrontiersin.org
HPLC-PDA Simultaneous quantification of bufadienolides in human liverSuccessful determination of this compound, bufalin, cinobufagin (B1669057), and resibufogenin. nih.gov
HPLC-Q-TOF-MS/MS Structural identification of active compoundsQualitatively assigned the structures of various bufadienolides, including this compound. mdpi.com

Computational Approaches

Computational methods are increasingly integral to modern drug discovery and mechanistic studies. In this compound research, these approaches provide valuable insights into its potential targets, pathways, and molecular interactions.

Network Pharmacology for Target and Pathway Prediction

Network pharmacology is a powerful tool used to unravel the complex interactions between drugs, their targets, and biological pathways. frontiersin.orgnih.gov This approach has been extensively applied to investigate the mechanisms of this compound, particularly in the context of cancer treatment. nih.govnih.govdovepress.comresearchgate.netnih.gov

By integrating data from various public databases, researchers have identified numerous potential targets of this compound. nih.govnih.govnih.gov For example, in studies related to lung cancer, 23 compounds and 506 potential therapeutic targets were identified for a this compound injection, with key hub targets including VEGFA, EGFR, CCND1, CASP3, and AKT1. nih.gov Similarly, in glioma research, 21 active components and 184 target genes of this compound were found. nih.govresearchgate.net Network pharmacology analyses have consistently pointed towards this compound's involvement in critical cancer-related pathways such as the PI3K-Akt, MAPK, and VEGF signaling pathways. nih.govnih.gov

Molecular Docking Simulations

To further validate the predictions from network pharmacology, molecular docking simulations are employed. This computational technique models the interaction between a ligand (this compound) and a protein target at the molecular level. nih.gov

Molecular docking studies have demonstrated favorable binding of this compound to the active sites of key predicted target proteins. nih.govnih.gov For instance, in colon adenocarcinoma research, docking results showed that this compound fits well into the binding pockets of proteins like SRC, PIK3R1, MAPK1, and PIK3CA. nih.gov Similarly, in ovarian cancer studies, molecular docking validated the interactions between this compound and hub genes including EGFR, PTGS2, MDM2, MAPK1, MAPK3, MTOR, ESR1, PIK3CA, MMP9, and GSK3B. nih.govresearchgate.net These simulations provide a structural basis for the observed biological effects and help to prioritize targets for further experimental validation.

Bioinformatics for Gene Ontology and Pathway Enrichment Analysis

Bioinformatics tools are crucial for interpreting the large datasets generated from high-throughput experiments and computational predictions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are standard methods used to understand the biological significance of potential drug targets. frontiersin.orgnih.govnih.govnih.gov

These analyses have revealed that the targets of this compound are significantly enriched in biological processes and pathways related to cancer pathogenesis. nih.govnih.govnih.gov Common enriched GO terms include immune response, signal transduction, and regulation of apoptosis. nih.gov KEGG pathway analysis frequently highlights the involvement of the MAPK signaling pathway, PI3K-Akt signaling pathway, and pathways related to cell cycle and apoptosis. nih.govnih.govnih.gov For example, in breast cancer cells, DEGs following this compound treatment were notably enriched in pathways like 'neuroactive ligand-receptor interaction' and 'calcium signaling pathway'. nih.gov

Connectivity Map (CMAP) Analysis

The Connectivity Map (CMAP) is a database of gene expression profiles from cultured human cells treated with various small molecules. spandidos-publications.com It is a valuable tool for discovering connections between drugs, genes, and diseases, and for identifying drugs with similar mechanisms of action. frontiersin.org

CMAP analysis has been used to explore the molecular mechanisms of this compound and to identify other compounds with similar therapeutic properties. nih.govspandidos-publications.com In a study on breast cancer cells, the gene expression signature induced by this compound was compared to the profiles in the CMAP database. nih.govspandidos-publications.com This analysis revealed that compounds like miconazole (B906) may share similar molecular mechanisms with this compound, suggesting a potential link to the 'neuroactive ligand-receptor interaction' and 'calcium signaling' pathways. nih.govfrontiersin.orgnih.gov

Omics Technologies in this compound Studies

Omics technologies, such as proteomics, transcriptomics, and metabolomics, provide a global view of the molecular changes induced by a drug, offering a comprehensive understanding of its mechanism of action.

Transcriptomic analysis, often using RNA sequencing, has been employed to investigate the effects of this compound on gene expression in cancer cells. nih.govnih.gov These studies have identified a large number of differentially expressed genes (DEGs) upon this compound treatment, further validating the pathways predicted by network pharmacology. nih.govnih.govnih.govspandidos-publications.com For example, transcriptome sequencing of colon cancer cells treated with this compound confirmed the inhibition of extracellular signal responses and the promotion of apoptosis. nih.gov

Phosphoproteomics, a specialized branch of proteomics, has been used to study changes in protein phosphorylation, a key regulatory mechanism in signal transduction. nih.gov A phosphoproteomic study in intrahepatic cholangiocarcinoma cells revealed that this compound treatment led to the activation of the ATM/CHK2/p53 signaling pathway, promoting apoptosis. nih.gov

Metabolomics, the systematic study of small molecule metabolites, has also been applied to understand the metabolic reprogramming induced by bufadienolides like Cinobufagin, a closely related compound to this compound. nih.gov Integrated transcriptomics and metabolomics analyses have shown that these compounds can interfere with lipid, amino acid, carbohydrate, and nucleotide metabolism in liver cancer cells. nih.gov Untargeted metabolomics has also been used to identify this compound as a component in toad venom. nih.gov

Table 2: Omics Technologies in this compound and Related Compound Research

Omics TechnologyApplicationKey Findings
Transcriptomics (RNA-Seq) Investigating gene expression changes in cancer cellsIdentified numerous DEGs and confirmed pathways related to apoptosis and signal transduction. nih.govnih.gov
Phosphoproteomics Studying protein phosphorylation changesRevealed activation of the ATM/CHK2/p53 signaling pathway, leading to apoptosis. nih.gov
Metabolomics Analyzing metabolic reprogrammingShowed interference with lipid, amino acid, carbohydrate, and nucleotide metabolism in cancer cells. nih.gov

Transcriptome Sequencing and Gene Expression Profiling

Transcriptome sequencing offers a comprehensive snapshot of the gene expression landscape within cells, revealing which genes are activated or suppressed by this compound. This approach is fundamental to identifying the signaling pathways and biological processes modulated by the compound.

Researchers have utilized microarray technology and RNA sequencing (RNA-seq) to analyze the differential gene expression profiles in cancer cells following this compound treatment. spandidos-publications.comnih.gov For instance, a study using the GSE85871 microarray dataset identified 1,237 differentially expressed genes (DEGs) in MCF-7 breast cancer cells treated with this compound. nih.gov Analysis of these DEGs revealed that this compound significantly impacts pathways related to neuroactive ligand-receptor interaction and calcium signaling. nih.gov Key genes whose expression was notably reduced included SRC proto-oncogene and cyclin-dependent kinase inhibitor 2A, which are critical in breast cancer development. nih.gov

Another study on MHCC97H hepatocellular carcinoma cells used transcriptome analysis to investigate the mechanism of this compound's inhibitory effect on metastasis. lcgdbzz.org The analysis showed significant differences in gene expression between treated and untreated cells, with the most substantial changes observed in genes associated with the AKT signal transduction pathway. lcgdbzz.org This high-throughput approach allows for an unbiased identification of potential therapeutic targets and provides a foundation for more focused mechanistic studies. frontiersin.org

Proteomic and Metabolomic Investigations

While transcriptomics reveals changes in gene expression, proteomics and metabolomics provide insights into the functional consequences at the protein and small-molecule levels. These "omics" technologies are powerful tools for understanding the downstream effects of this compound.

A key study employed phosphoproteomics to investigate the mechanisms behind this compound-induced apoptosis in intrahepatic cholangiocarcinoma (ICC) cells. nih.goviprox.org This analysis revealed significant alterations in the proteome and, more specifically, the phosphorylome, related to DNA damage and apoptosis pathways. nih.goviprox.org The study identified that this compound treatment led to the activation of the p53 and apoptosis signaling pathways, with significant upregulation of proteins such as DR4, DR5, and FAS. nih.gov Proteomic-based research has also been suggested as a valuable method for identifying the target-related proteins of bufalin, a related compound, indicating its utility in this compound research as well. spandidos-publications.com

Metabolomic analyses, while less explicitly detailed in the direct context of this compound in the searched literature, are a logical extension of these studies. By analyzing the global metabolic changes, researchers could further delineate the functional impact of the altered gene and protein expression, for instance, by linking pathway alterations to changes in cellular energy metabolism or the synthesis of signaling molecules.

Cell-Based and Biochemical Assays for Mechanism Elucidation

To validate the findings from "omics" studies and to dissect the specific cellular effects of this compound, a variety of well-established cell-based and biochemical assays are employed. These assays provide quantitative data on fundamental cellular processes like proliferation, motility, and death.

Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation, EdU)

A primary indicator of anti-cancer activity is the ability of a compound to inhibit cell growth and proliferation. Several standard assays are used to measure these effects.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Numerous studies have used the MTT assay to demonstrate that this compound decreases the viability of various cancer cells, including lung, liver, ovarian, and colon cancer, in a dose- and time-dependent manner. frontiersin.orgnih.govnih.govresearchgate.net For example, in A549 lung cancer cells, viability was significantly inhibited by this compound concentrations ranging from 0.5 µM to 10.0 µM.

Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells. Treatment with this compound has been shown to significantly reduce the number and size of colonies formed by hepatocellular carcinoma (HCC), intrahepatic cholangiocarcinoma (ICC), and colon cancer cells, indicating an inhibition of their ability to proliferate and form new tumors. frontiersin.orgdovepress.comresearchgate.netfrontiersin.orgresearchgate.net

EdU (5-ethynyl-2'-deoxyuridine) Assay: The EdU assay directly measures DNA synthesis and, therefore, cell proliferation. Studies have confirmed that this compound treatment leads to a significant reduction in EdU incorporation in HCC and colon cancer cells, providing direct evidence of its anti-proliferative effects. frontiersin.orgnih.govaging-us.comnih.gov

AssayCancer TypeKey FindingSource
MTTHepatocellular CarcinomaDose-dependent decrease in cell viability in Huh-7 and LM3 cells. frontiersin.orgnih.gov
MTTLung Cancer (A549)Significantly decreased cell viability in a dose- and time-dependent manner. nih.gov
Colony FormationIntrahepatic CholangiocarcinomaSignificantly inhibited the colony formation of RBE and HCCC-9810 cells. researchgate.net
Colony FormationColon CancerSignificantly inhibited proliferation in LoVo, HCT116, and HCT8 cells. frontiersin.org
EdUHepatocellular CarcinomaReduced EdU incorporation in Huh-7 and LM3 cells. frontiersin.orgnih.gov
EdUColon Cancer (HCT116)Suppressed cell proliferation as shown by reduced EdU staining. aging-us.comnih.gov

Migration and Invasion Assays (e.g., Wound Healing, Transwell)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that model these processes are critical for evaluating the anti-metastatic potential of this compound.

Wound Healing Assay: This method creates a "scratch" in a confluent cell monolayer and monitors the rate at which cells migrate to close the gap. Studies have consistently shown that this compound significantly slows the closure of these wounds in hepatocellular carcinoma and colon cancer cell lines, indicating inhibited cell migration. lcgdbzz.orgfrontiersin.orgaging-us.comnih.govijbs.com

Transwell Assay: This assay, also known as the Boyden chamber assay, uses a porous membrane to assess cell migration (if the membrane is uncoated) or invasion (if the membrane is coated with a matrix like Matrigel). This compound has been demonstrated to effectively reduce the number of HCC, ovarian, and colon cancer cells that migrate through the pores of the Transwell insert, both with and without a Matrigel coating. frontiersin.orgnih.govaging-us.comnih.goviiarjournals.org This indicates that the compound inhibits both migratory and invasive capabilities. frontiersin.orgnih.gov

AssayCancer TypeKey FindingSource
Wound HealingHepatocellular CarcinomaSignificantly decreased the migration of Huh-7 and LM3 cells. frontiersin.orgresearchgate.net
Wound HealingColon Cancer (HCT116)Inhibited cell migration as observed by delayed wound closure. aging-us.comnih.gov
Transwell MigrationHepatocellular CarcinomaSignificantly reduced the migration of Huh-7 and LM3 cells. frontiersin.orgnih.gov
Transwell InvasionOvarian CancerDose-dependent decrease in invasion of SK-OV-3, CRL-1978, and CRL-11731 cells. iiarjournals.org
Transwell InvasionColon Cancer (HCT116)Suppressed the invasive capacity of cells. aging-us.comnih.gov

Apoptosis and Cell Cycle Analysis (e.g., Annexin V, Flow Cytometry)

Inducing programmed cell death (apoptosis) and disrupting the cell division cycle are common mechanisms of action for anti-cancer drugs. Flow cytometry is a powerful technique used to analyze these processes at the single-cell level.

Apoptosis Analysis: The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis. bosterbio.com Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains cells that have lost membrane integrity, a feature of late apoptosis or necrosis. nih.gov Flow cytometry analysis has shown that this compound treatment significantly increases the percentage of apoptotic cells (both early and late) in various cancer lines, including intrahepatic cholangiocarcinoma and lung cancer. nih.govnih.govresearchgate.net

Cell Cycle Analysis: By staining cells with a DNA-binding dye like PI, flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has demonstrated that this compound can induce cell cycle arrest. dovepress.com For instance, in liver cancer cells, it caused an accumulation of cells in the G2/M phase, while in lung cancer cells treated with a combination of this compound and gefitinib (B1684475), it led to S-phase arrest. nih.govdovepress.comresearchgate.net This disruption prevents cancer cells from completing the division process.

Western Blotting and Immunohistochemistry for Protein Expression

To confirm that the effects observed in cell-based assays are due to the modulation of specific molecular pathways, researchers measure the expression and activity of key proteins.

Western Blotting: This technique is widely used to detect and quantify specific proteins in cell lysates. Numerous studies have used Western blotting to validate the findings from omics analyses and to probe the mechanisms of this compound. For example, it has been used to show that this compound treatment decreases the expression of proteins that promote cell cycle progression (like CDK1, CCNB1), proliferation (PCNA), and epithelial-mesenchymal transition (Vimentin), while increasing the expression of proteins that induce apoptosis (cleaved caspase-3). nih.govfrontiersin.orgdovepress.comiiarjournals.org

Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of proteins within tissues, making it invaluable for in vivo studies using animal models. In xenograft tumor models, IHC has confirmed that this compound treatment leads to reduced expression of cell cycle-related molecules, consistent with in vitro findings. dovepress.com It has also been used to show that this compound treatment can modulate the expression of proteins related to pyroptosis and inflammation in tumor tissues. frontiersin.orgnih.gov

ELISA for Cytokine and Protein Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this compound research, ELISA has been instrumental in measuring changes in cytokine and other protein levels in response to treatment, providing critical insights into the compound's mechanism of action, particularly its effects on inflammatory pathways and the tumor microenvironment.

One study investigating the role of this compound in hepatocellular carcinoma (HCC) employed ELISA to measure the concentrations of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in the culture supernatants of HCC cells. nih.gov The results demonstrated that treatment with this compound led to a significant, dose-dependent increase in the secretion of both IL-1β and IL-18. nih.gov This finding was crucial in linking this compound's anti-tumor effects to the induction of pyroptosis, a form of inflammatory programmed cell death, which is characterized by the release of these specific cytokines. nih.govfrontiersin.org

In another line of research focusing on the inflammatory response of macrophages, a cytometric bead array, a multiplexed assay that shares principles with ELISA, was used to detect a panel of cytokines. researchgate.net This study revealed that this compound significantly inhibited the release of several key inflammatory cytokines—Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-8 (IL-8)—from activated macrophages. researchgate.net These findings highlight this compound's potential anti-inflammatory properties by directly measuring its impact on cytokine secretion from immune cells. researchgate.net

The specificity and sensitivity of ELISA make it an invaluable tool for quantifying the extracellular proteins and cytokines that are modulated by this compound, thereby elucidating its influence on cellular signaling and intercellular communication in various pathological contexts. nih.govnih.gov

Table 1: Effect of this compound on Cytokine Secretion in Hepatocellular Carcinoma (HCC) Cells

Cell Line Treatment Concentration (µM) Cytokine Change in Concentration Assay Method Reference
Huh-7 0.25 IL-1β Increased ELISA nih.gov
Huh-7 0.50 IL-1β Further Increased ELISA nih.gov
Huh-7 0.25 IL-18 Increased ELISA nih.gov

Table 2: Effect of this compound on Cytokine Release from Activated Macrophages

Cell Type Treatment Cytokine Change in Concentration Assay Method Reference
Activated THP-1 Macrophages This compound IL-6 Significantly Down-regulated Cytometric Bead Array researchgate.net
Activated THP-1 Macrophages This compound TNF-α Significantly Down-regulated Cytometric Bead Array researchgate.net
Activated THP-1 Macrophages This compound IL-1β Significantly Down-regulated Cytometric Bead Array researchgate.net

Ubiquitin Hydrolysis Assays

Ubiquitination is a critical post-translational modification that regulates protein stability and function. Deubiquitinating enzymes (DUBs) reverse this process, and their dysregulation is implicated in various diseases, including cancer. Ubiquitin hydrolysis assays are biochemical tests designed to measure the enzymatic activity of DUBs. These assays have been pivotal in identifying this compound as a direct inhibitor of a specific DUB.

In a study on colon cancer, researchers utilized a ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) hydrolysis assay to investigate the effect of this compound on the activity of Ubiquitin-Specific Protease 36 (USP36). nih.gov This assay works on the principle that when USP36 cleaves the ubiquitin from the AMC fluorophore, a fluorescent signal is produced. The intensity of the fluorescence is directly proportional to the enzymatic activity of USP36. The research found that this compound inhibited the enzymatic activity of USP36 in a dose-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) of 2.75 μM. nih.gov

This direct inhibition of USP36 activity by this compound was shown to have significant downstream effects. USP36 is known to deubiquitinate and stabilize the oncoprotein c-Myc. By inhibiting USP36, this compound prevented the deubiquitination of c-Myc, leading to its degradation. This was further confirmed by in vitro ubiquitination assays which showed that the overexpression of USP36 reduced c-Myc ubiquitination, and this effect was blocked by this compound treatment. nih.gov These findings, made possible by the ubiquitin hydrolysis assay, established a clear mechanistic link between this compound, USP36 inhibition, and the destabilization of the c-Myc oncoprotein in colon cancer cells. nih.gov

Table 3: Inhibition of USP36 Deubiquitinating Activity by this compound

Enzyme Inhibitor Assay Type Key Finding Reference
USP36 This compound Ub-AMC Hydrolysis Assay Dose-dependent inhibition of USP36 activity nih.gov

Table 4: Downstream Effects of this compound-Mediated USP36 Inhibition

Cell Line Treatment/Condition Target Protein Effect on Ubiquitination Reference
HCT116 USP36 Overexpression c-Myc Reduced nih.gov

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell's natural chromatin context. This method allows researchers to determine whether a specific protein, such as a transcription factor, binds to a particular region of the genome, like a gene promoter. In this compound research, ChIP assays have been employed to unravel the compound's influence on gene expression at the level of transcriptional regulation.

One study utilized ChIP assays to explore how this compound reverses cisplatin (B142131) resistance in nasopharyngeal carcinoma (NPC). The investigation focused on the transcription factor c-Jun and its role in regulating the expression of non-muscle myosin heavy chain IIA (MYH9). The ChIP assay, followed by quantitative PCR (qPCR), verified that c-Jun directly binds to the promoter region of the MYH9 gene in NPC cells. mercer.edu This binding was a key step in the signaling pathway that this compound was found to modulate.

Similarly, in a study on hepatocellular carcinoma (HCC), a ChIP assay was used to demonstrate the binding of the transcription factor c-Jun to the promoter of the ENKUR gene. researchgate.net The results from the ChIP-qPCR analysis confirmed this direct interaction. This finding was part of a larger mechanism showing that chemically synthesized this compound could induce the expression of ENKUR, which in turn suppresses the malignant activities of HCC. researchgate.net

In both instances, the ChIP assay provided direct evidence of a protein-DNA interaction that is critical to the molecular pathway affected by this compound. By identifying the specific genomic loci bound by key transcription factors, researchers can piece together the complex gene regulatory networks that are altered by this compound.

Table 5: Application of ChIP Assays in this compound Research

Cell Line Transcription Factor Target Gene Promoter Research Context Key Finding Reference
HONE1-EBV+, 5-8F (NPC) c-Jun MYH9 Reversal of cisplatin resistance c-Jun binds to the MYH9 transcriptional regulation region. mercer.edu

Future Directions and Unexplored Avenues in Cinobufotalin Research

Investigation of Novel Molecular Targets and Signaling Networks

While the Na+/K+-ATPase pump is a known target, the full spectrum of cinobufotalin's molecular interactions is not completely understood. Future research should aim to identify and validate novel molecular targets and the intricate signaling networks it modulates.

Phosphoproteomic analyses have revealed that This compound (B1669058) can induce changes in the phosphorylation status of numerous proteins, indicating a broad impact on cellular signaling. frontiersin.org For instance, in intrahepatic cholangiocarcinoma (ICC) cells, this compound treatment led to the upregulation of 200 proteins and downregulation of 418 proteins. frontiersin.org A key pathway identified is the DNA damage-associated ATM/CHK2/p53 signaling pathway, which promotes apoptosis. frontiersin.org Additionally, this compound has been shown to influence the PI3K/AKT/MYC/p53/miR-133a-3p signaling axis, which is involved in cancer cell stemness. frontiersin.org

Network pharmacology, a computational approach, has been instrumental in predicting potential targets. nih.govnih.gov Studies in colon adenocarcinoma and glioma have predicted that this compound interacts with a network of proteins rather than a single target. nih.govnih.govnih.gov Key predicted targets include SRC, PIK3R1, MAPK1, and PIK3CA, which are central nodes in critical cancer-related signaling pathways like MAPK, PI3K-Akt, and JAK-STAT. nih.govnih.govresearchgate.netfrontiersin.org These computational predictions suggest that this compound's efficacy stems from its ability to modulate multiple pathways involved in cell cycle, apoptosis, and signal transduction. nih.govtandfonline.com Further experimental validation of these predicted targets is a crucial next step.

Identified & Predicted Molecular Targets/PathwaysAssociated Cancer Type/ModelResearch FindingCitation
ATM/CHK2/p53 Pathway Intrahepatic Cholangiocarcinoma (ICC)Activated by this compound, leading to DNA damage response and apoptosis. frontiersin.org
PI3K/AKT/MYC/p53/miR-133a-3p Axis General Cancer ModelRegulated by this compound, affecting cancer cell stemness and EMT signaling. frontiersin.org
SRC, PIK3R1, MAPK1, PIK3CA Colon Adenocarcinoma (COAD)Predicted as core protein targets through network pharmacology and molecular docking. nih.govnih.govresearchgate.net
MAPK, PI3K-Akt, JAK-STAT Pathways Colon Adenocarcinoma (COAD)Identified as key signaling networks regulated by this compound. nih.govnih.gov
Cell Cycle-Related Targets (CDK1, CDK4, CCNB1, CHEK1) Liver CancerIdentified as key targets; this compound blocks cell cycle progression. tandfonline.com
RAC1, FOS, NOS3 GliomaPreliminarily predicted as potential targets for this compound action. nih.gov

Exploration of Synergistic Combinations in Preclinical Models

A significant future direction is the systematic exploration of this compound in combination with other therapeutic agents. Combining this compound with standard chemotherapies or targeted drugs could enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce the required doses of cytotoxic agents. oncotarget.com

Preclinical studies have already shown promising synergistic effects.

With Chemotherapy: In human osteosarcoma models, combining this compound with cisplatin (B142131) (CDDP) resulted in a synergistic anti-proliferative effect. oncotarget.com This combination enhanced apoptosis and cell cycle arrest compared to either drug alone and was linked to the downregulation of the Notch signaling pathway. oncotarget.com

With Targeted Therapy: In non-small cell lung cancer (NSCLC) cells, the combination of this compound and gefitinib (B1684475), an EGFR inhibitor, impeded cell viability and promoted apoptosis more effectively than either agent used alone. nih.govscienceopen.com This combination also led to increased production of reactive oxygen species (ROS) and suppressed the expression of HGF and c-Met. nih.govresearchgate.net Similarly, in pancreatic cancer models, Chansu injection (of which this compound is a major component) enhanced the antitumor effects of erlotinib (B232) by inhibiting the KRAS pathway, which is associated with erlotinib resistance. mdpi.com

Combination AgentCancer ModelKey Preclinical FindingsCitation
Gefitinib Lung Cancer (A549 cells)Synergistically inhibited cell viability and enhanced apoptosis; increased ROS accumulation and suppressed HGF/c-Met expression. nih.govresearchgate.net
Cisplatin (CDDP) Osteosarcoma (143B cells)Synergistically inhibited cell proliferation, enhanced apoptosis and cell cycle arrest; downregulated the Notch signaling pathway. oncotarget.com
Erlotinib Pancreatic CancerChansu injection (containing this compound) potentiated erlotinib's effects by inhibiting the KRAS pathway. mdpi.com
Various Chemotherapies Advanced Gastric CancerA meta-analysis indicated combination therapy improved overall response and disease control rates. nih.govsemanticscholar.org

Development of Advanced Delivery Systems (Conceptual)

The clinical application of this compound could be significantly enhanced by the development of advanced drug delivery systems. rsc.org These systems aim to improve the compound's solubility, stability, and pharmacokinetic profile, while enabling targeted delivery to tumor tissues, thereby increasing efficacy and minimizing systemic exposure. rsc.org

Conceptually, nanoparticle-based systems are a promising avenue. rsc.org This could involve encapsulating this compound within:

Liposomes: Lipid-based vesicles that can carry both hydrophilic and hydrophobic drugs and can be surface-modified with ligands for tumor-specific targeting.

Polymeric Nanoparticles: Made from biodegradable polymers, these can provide controlled and sustained release of the drug at the tumor site.

Biomimetic Nanomedicine: A more advanced concept involves camouflaging nanoparticles with cell membranes derived from sources like platelets or even cancer cells themselves. xjtu.edu.cn For instance, a glioma cell membrane-camouflaged delivery system for this compound has been conceptualized for treating glioblastoma, aiming to leverage homologous targeting for improved brain tumor penetration. xjtu.edu.cn

Microfluidic platforms could be employed to fabricate these nanoparticles with precise control over size, morphology, and drug loading, ensuring high reproducibility. rsc.org Such advanced delivery systems remain largely conceptual for this compound and represent a critical, unexplored area of research that could bridge the gap between its preclinical potential and clinical utility.

Deeper Understanding of Biotransformation Pathways

The metabolic fate of this compound in the human body is not fully elucidated. A comprehensive understanding of its biotransformation—how it is absorbed, distributed, metabolized, and excreted—is essential for predicting its efficacy and potential interactions with other drugs. mdpi.com

Biotransformation studies can provide insights into the formation of active or inactive metabolites. For example, research on the related compound cinobufagin (B1669057), when incubated with plant cell suspension cultures, yielded several products, including desacetylthis compound (B1585265) and this compound itself, through reactions like deacetylation and hydroxylation. researchgate.net This suggests that similar enzymatic processes, such as those carried out by cytochrome P450 enzymes in the liver, likely play a role in its metabolism in humans. mdpi.com Some of the metabolites produced through biotransformation have shown even more potent cytotoxic activities than the parent compound, highlighting the importance of identifying and characterizing them. researchgate.net

Furthermore, pharmacokinetic studies have identified this compound as a substrate of P-glycoprotein (P-gp), an important efflux transporter. frontiersin.org This interaction means that P-gp can actively pump this compound out of cells, potentially contributing to drug resistance. Understanding this pathway is crucial as it suggests that co-administration with P-gp inhibitors could be a strategy to enhance this compound's intracellular concentration and therapeutic effect. frontiersin.org Future research should focus on in-depth studies using human liver microsomes and in vivo models to map the complete metabolic pathways of this compound. mdpi.com

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating this compound research. nih.govscielo.br These computational tools can analyze vast and complex biological datasets to uncover novel insights, predict activities, and optimize the drug discovery process. mednexus.orgaccscience.com

The use of network pharmacology to predict this compound's targets is an early example of applying computational biology to its study. nih.govnih.gov This can be expanded significantly with more advanced AI/ML models. Future applications could include:

Target Identification and Validation: ML algorithms can analyze large-scale omics data (genomics, proteomics, transcriptomics) from cancer patients to identify novel targets or patient populations most likely to respond to this compound. accscience.com

Generative Chemistry: AI can be used to design novel analogues of this compound from scratch, optimizing for desired properties such as increased potency, better selectivity, or improved pharmacokinetic profiles. accscience.com

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, reducing the need for extensive and costly early-stage experimental screening. nih.govmednexus.org

Synergistic Combination Prediction: AI can screen virtual libraries of existing drugs to predict which ones are most likely to have synergistic effects when combined with this compound, guiding preclinical experimental design. scielo.br

While the application of AI/ML in drug discovery is a rapidly growing field, its specific application to this compound is still in its infancy. drughunter.com Harnessing these powerful technologies represents a significant, unexplored avenue that could dramatically accelerate the development of this compound as a viable therapeutic agent. scielo.br

Q & A

Q. What are the known molecular targets and pathways modulated by cinobufotalin in cancer models?

this compound has been shown to regulate genes such as SRC and CDKN2A, which are implicated in breast cancer progression. Pathway analyses (e.g., GO term enrichment) from transcriptomic datasets (e.g., GSE85871) reveal its association with immune response pathways, including innate and adaptive immunity . Methodologically, researchers should leverage public databases like GEO for DEG identification, followed by PPI network analysis (e.g., STRING database) and functional annotation tools (DAVID, KEGG) to map pathways.

Q. How has this compound's efficacy been evaluated in preclinical cancer studies?

Preclinical evaluations typically employ in vitro cytotoxicity assays (e.g., MTT) across cell lines (e.g., MCF-7, A549) to determine IC50 values. For example, IC50 values for this compound ranged from 1.21 mM to 8.62 mM in hepatoblastoma and lung cancer models, highlighting assay-specific variability . Researchers should standardize protocols (e.g., exposure duration, cell viability endpoints) and validate findings using orthogonal assays (e.g., apoptosis markers, caspase activation).

Advanced Research Questions

Q. How can researchers design a robust experiment to investigate this compound's mechanism in understudied cancer types?

Utilize the PICOT framework to structure the study:

  • P opulation: Select a specific cancer cell line (e.g., pancreatic cancer cells).
  • I ntervention: Dose ranges based on prior IC50 data (e.g., 1–10 μM).
  • C omparison: Include a positive control (e.g., cisplatin) and vehicle control.
  • O utcome: Quantify apoptosis (Annexin V/PI flow cytometry), autophagy (LC3-II Western blot), or pathway activation (phospho-kinase arrays).
  • T ime: Define exposure periods (e.g., 24–72 hours) .

Q. How to reconcile discrepancies in reported cytotoxicity data for this compound across studies?

Contradictions in IC50 values (e.g., 1.21 mM vs. 8.62 mM in hepatoblastoma models) may arise from differences in assay conditions (e.g., incubation time, cell passage number) or batch-to-batch compound variability . Researchers should:

  • Replicate experiments using identical protocols.
  • Characterize compound purity via HPLC and NMR.
  • Use standardized cell lines from repositories like ATCC.
  • Perform meta-analyses of published data to identify confounding variables .

Q. What methodologies are recommended for validating this compound's immunomodulatory effects observed in transcriptomic studies?

Transcriptomic data from MCF-7 cells suggests this compound modulates immune-related pathways . Validation strategies include:

  • Flow cytometry : Quantify immune cell infiltration (e.g., CD8+ T cells) in co-culture systems.
  • Cytokine profiling : Use Luminex assays to measure IL-6, TNF-α, and IFN-γ levels.
  • In vivo models : Compare tumor growth in immunocompetent vs. immunodeficient mice treated with this compound.
  • Knockdown/CRISPR : Silence candidate genes (e.g., SRC) to confirm pathway dependency .

Q. How can researchers address the limited clinical data on this compound's pharmacokinetics and toxicity?

Preclinical ADME studies are critical:

  • Pharmacokinetics : Perform LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Toxicity : Conduct OECD-compliant acute/chronic toxicity assays, including histopathology and serum biochemistry.
  • Clinical trials : Reference ongoing trials (e.g., NCT03189992) for safety endpoints and dosing regimens .

Methodological and Reporting Considerations

Q. What statistical approaches are suitable for analyzing this compound's dose-response relationships?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For transcriptomic data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to DEG analysis. Multivariate analyses (PCA, hierarchical clustering) can identify outliers in high-throughput datasets .

Q. How should researchers present conflicting gene expression data in publications?

  • Tables : Clearly label conflicting results (e.g., "Upregulated in TCGA vs. downregulated in vitro") with footnotes explaining potential causes (e.g., tissue-specific effects).
  • Figures : Use heatmaps to visualize expression trends across datasets.
  • Discussion : Address contradictions by hypothesizing biological context (e.g., tumor microenvironment influence) and proposing validation experiments .

Q. What frameworks ensure ethical and reproducible research when using this compound in animal studies?

Adhere to the FINER criteria:

  • F easible: Pilot studies to determine optimal dosing.
  • I nteresting: Align with gaps in immunomodulatory mechanisms.
  • N ovel: Compare this compound to existing bufadienolides.
  • E thical: Follow IACUC guidelines for humane endpoints.
  • R elevant: Link to clinical applications (e.g., combination therapies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.